2-Amino-N-propylpropanamide hydrochloride
Description
BenchChem offers high-quality 2-Amino-N-propylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-propylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-propylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQJSWPTIQSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Profile of 2-Amino-N-propylpropanamide Hydrochloride and Related N-Alkyl-Alpha-Amino Acid Amides
This guide provides a comprehensive technical overview of the pharmacological profile of 2-Amino-N-propylpropanamide hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes information from closely related N-alkyl-alpha-amino acid amides to project a probable pharmacological landscape. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and mechanisms of action of this chemical class.
Introduction to N-Alkyl-Alpha-Amino Acid Amides
N-alkyl-alpha-amino acid amides are a class of organic molecules characterized by an amino acid backbone with an amide linkage to an alkyl group. These compounds are structurally related to endogenous peptides and amino acids, suggesting a potential for interaction with biological systems. The amide bond is a fundamental structural unit in numerous active pharmaceutical ingredients (APIs), contributing to favorable pharmacological activities.[1] The hydrochloride salt form of these compounds, such as 2-Amino-N-propylpropanamide hydrochloride, generally enhances solubility and stability, making them suitable for research and potential pharmaceutical development.[2][3]
Physicochemical Properties of 2-Amino-N-propylpropanamide Hydrochloride
A foundational understanding of a compound's physicochemical properties is critical for predicting its biological activity.
| Property | Value | Source |
| CAS Number | 1236255-45-0 | Sigma-Aldrich |
| Molecular Formula | C6H15ClN2O | Sigma-Aldrich |
| Molecular Weight | 166.65 g/mol | Calculated |
| Physical Form | Powder | Sigma-Aldrich |
| Purity | Typically ≥95% | Various Suppliers |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Projected Pharmacological Profile
Based on the pharmacology of related N-alkyl-alpha-amino acid amides, a potential pharmacological profile for 2-Amino-N-propylpropanamide hydrochloride can be extrapolated.
Mechanism of Action: G Protein Activation
A key study on alkyl-substituted amino acid amides demonstrated their ability to act as direct activators of heterotrimeric G proteins.[4] This suggests a specific interaction with the carboxy terminus of the Gα subunit, particularly members of the Gαi subfamily.[4]
Proposed Signaling Pathway:
Caption: Proposed mechanism of G protein activation.
This direct activation of G proteins, independent of G protein-coupled receptors (GPCRs), presents a novel mechanism for modulating cellular signaling. The study indicated that elongation of the alkyl chain and an increased number of amino groups enhanced the potency of these compounds on GTPase activity.[4]
Structure-Activity Relationships (SAR)
The pharmacological activity of N-alkyl-alpha-amino acid amides is influenced by their chemical structure. For instance, in the context of oral delivery agents for proteins, a positive correlation was observed between the lipophilicity (log P) of N-acylated alpha-amino acids and their efficacy.[5] While 2-Amino-N-propylpropanamide is not N-acylated in the same manner, this highlights the importance of the alkyl substituent in determining the compound's interaction with biological membranes and targets.
Potential Therapeutic and Research Applications
The unique pharmacological profile of this class of compounds suggests several potential applications.
Research Tool for Studying G Protein Signaling
As direct G protein activators, these compounds can serve as valuable tools for investigating G protein-dependent cellular functions without the need for receptor stimulation.[4] This allows for the specific interrogation of Gαi-mediated signaling pathways.
Pharmaceutical Intermediate
Amino acid amides are crucial intermediates in the synthesis of various active pharmaceutical ingredients.[6][7] For example, 2-aminobutanamide hydrochloride is a key intermediate in the synthesis of the anti-epileptic drug levetiracetam.[7] Similarly, 2-Amino-N-propylpropanamide hydrochloride could serve as a building block for novel therapeutics, particularly those targeting neurological disorders.[3]
Potential as Oral Delivery Agents
N-acylated alpha-amino acids have been shown to enhance the oral delivery of protein drugs.[5] While the specific compound of interest is not N-acylated, its amino acid amide structure suggests that with further modification, it could be explored for similar applications in drug delivery.
Experimental Protocols
To investigate the pharmacological profile of 2-Amino-N-propylpropanamide hydrochloride, the following experimental workflows are proposed.
In Vitro G Protein Activation Assay
This protocol is designed to determine if the compound directly activates G proteins.
Experimental Workflow:
Caption: Workflow for [γ-³⁵S]GTPγS binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Purify recombinant Gαi subunits or prepare cell membranes from a cell line expressing the target G protein (e.g., HL-60 cells).[4]
-
Prepare a stock solution of 2-Amino-N-propylpropanamide hydrochloride in an appropriate buffer and create a serial dilution series.
-
-
Incubation:
-
In a microplate, combine the purified G proteins or cell membranes with the different concentrations of the test compound.
-
Add [γ-³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for binding.
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the mixture through nitrocellulose membranes.
-
Wash the filters with ice-cold buffer to remove unbound [γ-³⁵S]GTPγS.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the amount of bound [γ-³⁵S]GTPγS as a function of the compound concentration to determine the EC₅₀ and maximal effect (Emax).
-
Safety and Toxicology
Conclusion
2-Amino-N-propylpropanamide hydrochloride belongs to a class of N-alkyl-alpha-amino acid amides with potential pharmacological significance. Based on the activity of related compounds, its most probable mechanism of action is the direct activation of heterotrimeric G proteins, particularly of the Gαi subfamily. This positions it as a valuable research tool for dissecting G protein signaling pathways and as a potential scaffold for the development of novel therapeutics. Further investigation into its specific receptor interactions, in vivo efficacy, and safety profile is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
-
MySkinRecipes. (n.d.). 2-Aminopropanamide. Retrieved from [Link][9]
-
PubChem. (n.d.). 2-Amino-N-(sec-butyl)propanamide hydrochloride. Retrieved from [Link][10]
-
PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from [Link][8]
-
Nurnberg, B., et al. (1997). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. PubMed. Retrieved from [Link][4]
-
Leone-Bay, A., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Retrieved from [Link][5]
-
PharmaCompass. (n.d.). (2S)-2-aminopropanamide hydrochloride. Retrieved from [Link][11]
-
PubChem. (n.d.). 2-Aminopropanamide. Retrieved from [Link][12]
-
MySkinRecipes. (n.d.). 2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link][6]
-
Peev, Y., & Vasileva, S. (2010). Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate. Retrieved from [Link][13]
-
Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Retrieved from [7]
-
ResearchGate. (n.d.). Amino acids and medications containing amide bonds in their structure. Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 35891-99-7: 2-(propylamino)-N-(p-tolyl)propanamide hyd… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-N-methylpropanamide hydrochloride [myskinrecipes.com]
- 7. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 8. (2S)-2-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 18595779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminopropanamide [myskinrecipes.com]
- 10. 2-Amino-N-(sec-butyl)propanamide hydrochloride | C7H17ClN2O | CID 53409070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 2-Aminopropanamide | C3H8N2O | CID 350287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Pre-clinical Development Roadmap for 2-Amino-N-propylpropanamide: Investigating its Therapeutic Potential
Abstract
This technical guide outlines a comprehensive pre-clinical strategy for the evaluation of 2-Amino-N-propylpropanamide, a novel small molecule with a hitherto unexplored therapeutic profile. In the absence of existing pre-clinical data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a phased, scientifically rigorous approach to elucidate the compound's potential efficacy, mechanism of action, and safety profile. The proposed studies are designed to generate the foundational data required for a potential Investigational New Drug (IND) application. We will hypothesize a neuroprotective therapeutic indication for the purpose of illustrating the experimental designs.
Introduction: The Case for 2-Amino-N-propylpropanamide
2-Amino-N-propylpropanamide is a small molecule with the chemical formula C6H14N2O[1]. Its structure, featuring a chiral center at the alpha-carbon and an N-propylated amide, suggests potential for specific biological interactions. While direct pre-clinical studies on this compound are not publicly available, its similarity to other amino acid amides and N-alkylated compounds that have shown biological activity warrants a thorough investigation into its therapeutic potential[2][3]. This guide will propose a hypothetical pre-clinical development plan to assess its efficacy as a neuroprotective agent.
Phase 1: In Vitro Characterization and Target Identification
The initial phase of pre-clinical development focuses on characterizing the compound's activity and safety in cellular models, and identifying its molecular target(s).
Cytotoxicity and Cellular Viability Assays
Rationale: It is crucial to first establish a therapeutic window for 2-Amino-N-propylpropanamide by determining the concentrations at which it is non-toxic to cells. This will inform the dose-ranging for subsequent efficacy studies.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Amino-N-propylpropanamide (e.g., from 0.1 µM to 1 mM) in complete culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Hypothetical Data Summary:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0.1 | 100.2 ± 3.1 | 99.8 ± 2.5 | 98.9 ± 3.3 |
| 1 | 99.5 ± 2.8 | 98.7 ± 3.0 | 97.5 ± 2.9 |
| 10 | 98.9 ± 3.5 | 97.2 ± 2.7 | 95.1 ± 3.8 |
| 100 | 95.3 ± 4.1 | 90.1 ± 3.9 | 85.6 ± 4.2 |
| 1000 | 60.7 ± 5.2 | 45.3 ± 4.8 | 20.1 ± 3.7 |
In Vitro Efficacy Models of Neuroprotection
Rationale: To assess the neuroprotective potential of 2-Amino-N-propylpropanamide, we will use established in vitro models that mimic aspects of neurodegenerative disease, such as oxidative stress and excitotoxicity.
Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Primary Neuron Culture: Isolate cortical neurons from E18 rat embryos and culture for 7-10 days in vitro.
-
Pre-treatment: Treat the neurons with non-toxic concentrations of 2-Amino-N-propylpropanamide (determined from cytotoxicity assays) for 2 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.
-
Washout and Recovery: Wash out the glutamate and replace with fresh medium containing 2-Amino-N-propylpropanamide.
-
Viability Assessment: After 24 hours, assess neuronal viability using the LDH (Lactate Dehydrogenase) assay, which measures membrane integrity.
-
Data Analysis: Quantify the amount of LDH release into the medium as an indicator of cell death.
Target Deconvolution and Mechanism of Action Studies
Rationale: Identifying the molecular target of 2-Amino-N-propylpropanamide is critical for understanding its mechanism of action and for future lead optimization.
Workflow for Target Deconvolution:
Caption: Workflow for target deconvolution of 2-Amino-N-propylpropanamide.
Hypothetical Signaling Pathway (if target is identified as an inhibitor of GSK-3β):
Caption: Hypothetical signaling pathway for 2-Amino-N-propylpropanamide.
Phase 2: In Vivo Proof-of-Concept Studies
Following promising in vitro results, the next phase is to evaluate the efficacy of 2-Amino-N-propylpropanamide in animal models of neurodegeneration.
Animal Model Selection
Rationale: The choice of animal model is critical for the clinical relevance of the pre-clinical findings. For neuroprotection, a well-established model of stroke, such as the middle cerebral artery occlusion (MCAO) model in rodents, is appropriate.
Efficacy Study Design
Protocol: MCAO Model in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week before the experiment.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using the intraluminal filament technique.
-
Compound Administration: Administer 2-Amino-N-propylpropanamide or vehicle (e.g., saline) intravenously at different doses (e.g., 1, 5, and 10 mg/kg) at the time of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia).
Hypothetical Data Summary:
| Treatment Group | Neurological Score (at 24h) | Infarct Volume (% of hemisphere) |
| Vehicle | 3.2 ± 0.4 | 45.8 ± 5.1 |
| 1 mg/kg | 2.5 ± 0.5 | 35.2 ± 4.8 |
| 5 mg/kg | 1.8 ± 0.3 | 22.7 ± 3.9 |
| 10 mg/kg | 1.5 ± 0.2 | 18.9 ± 3.5 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Phase 3: Preliminary Safety and Pharmacokinetic Profiling
Prior to considering clinical trials, a preliminary assessment of the compound's safety and pharmacokinetic profile is essential.
Acute Toxicity Study
Rationale: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Protocol: Administer escalating single doses of 2-Amino-N-propylpropanamide to rodents and observe for clinical signs of toxicity and mortality over 14 days. Conduct gross necropsy and histopathological examination of major organs.
Pharmacokinetic (PK) Studies
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Protocol: Administer a single intravenous and oral dose of 2-Amino-N-propylpropanamide to rats and collect blood samples at various time points. Analyze the plasma concentrations of the compound using LC-MS/MS to determine key PK parameters such as half-life, clearance, and bioavailability.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous pre-clinical development plan for 2-Amino-N-propylpropanamide as a potential neuroprotective agent. The successful completion of these studies would provide a strong foundation for an Investigational New Drug (IND) application and the initiation of clinical trials. Future work should focus on lead optimization to improve potency and drug-like properties, as well as more extensive toxicology studies.
References
-
PubChem. 2-amino-3-hydroxy-N-methyl-N-propylpropanamide. National Center for Biotechnology Information. [Link]
-
Di, M., et al. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]
-
Chiba, S., et al. (1988). Cardiovascular effects of 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide dihydrochloride (Ro 22-9194) in the isolated, cross-perfused atrium of the dog. Japanese Journal of Pharmacology. [Link]
-
Ferreira, R. J., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules. [Link]
-
Rampino, T., et al. (2023). A Pre-Clinical Study on the Use of the Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitor PEP 2-8 to Mitigate Ischemic Injury in a Rat Marginal Donor Model. International Journal of Molecular Sciences. [Link]
-
Keli, D., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Current Issues in Molecular Biology. [Link]
-
Palmer, G. C., et al. (1996). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Janaszewska, A., et al. (2019). Recent Advances in Preclinical Research Using PAMAM Dendrimers for Cancer Gene Therapy. Pharmaceutics. [Link]
-
Keli, D., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Current Issues in Molecular Biology. [Link]
-
Lee, C., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. [Link]
-
PubChem. 2-[2-Methylpropyl(propan-2-yl)amino]propanamide. National Center for Biotechnology Information. [Link]
-
Al-Akkad, A., & Dua, K. (2018). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers. [Link]
-
PubChem. (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-amino-N-propylpropanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Cardiovascular effects of 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide dihydrochloride (Ro 22-9194) in the isolated, cross-perfused atrium of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of N-propylpropanamide derivatives
Title: Pharmacological Architecture of N-Propylpropanamide Derivatives: A Technical Guide to SAR and Therapeutic Utility
Executive Summary
This technical guide analyzes the , a chemical class exhibiting "privileged scaffold" characteristics in medicinal chemistry. While the parent compound (N-propylpropanamide) is a simple amide, its derivatives have emerged as potent modulators in two distinct therapeutic areas: neurology (anticonvulsants) and oncology (antiproliferative agents) . This guide synthesizes data from valproic acid (VPA) analogue research and novel quinoxaline-based drug design to provide a roadmap for optimizing this scaffold.
The N-Propylpropanamide Scaffold: Chemical Space & Design Rationale
The N-propylpropanamide core (
-
Lipophilicity (LogP): The N-propyl group significantly enhances lipophilicity compared to methyl or ethyl analogues, typically pushing LogP values into the 2.0–3.0 range, which is optimal for Blood-Brain Barrier (BBB) permeability.
-
Metabolic Stability: Unlike esters, the amide bond is resistant to plasma esterases. However, the N-propylpropanamide core is susceptible to amidases unless sterically protected (e.g., via
-branching). -
Hydrogen Bonding: The amide moiety acts as both a hydrogen bond donor (NH) and acceptor (CO), facilitating interaction with the GABAergic system and histone deacetylase (HDAC) zinc-binding domains.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is best understood by dividing the molecule into three modifiable regions: the Acidic Core (
Neurological SAR: The "Valpromide" Connection
In the context of epilepsy and neuropathic pain, N-propylpropanamide derivatives function as second-generation analogues of Valproic Acid (VPA) and Valpromide (VPD). The goal is to maintain anticonvulsant efficacy while minimizing teratogenicity and hepatotoxicity.
-
-Carbon Branching (Critical for Stability):
-
Linear Derivatives: Simple linear derivatives (e.g., N-propylpropanamide) undergo rapid hydrolysis to the corresponding acid and amine. They show lower potency due to short half-life (
). -
Branched Derivatives: Introducing alkyl chains at the
-position (e.g., 2-propyl, 2-isopropyl) creates steric hindrance that blocks amidase attack. -
Key Insight: Derivatives like Propylisopropylacetamide (PID) (an N-propylpropanamide derivative with
-isopropyl branching) exhibit superior anticonvulsant activity compared to their linear counterparts because they resist biotransformation to the acidic metabolite.
-
-
The N-Propyl Specificity:
-
Replacing the N-propyl group with N-methyl or N-ethyl often results in reduced anticonvulsant potency (MES test). The N-propyl chain provides the necessary hydrophobic bulk to interact with the hydrophobic pocket of the voltage-gated sodium channel (VGSC) or GABA transaminase enzyme.
-
Oncological SAR: The Quinoxaline Linker
Recent studies have utilized the N-propylpropanamide chain as a flexible linker in HDAC inhibitors .
-
Propanamide as a Linker:
-
In compounds like 3-(3-benzyloxyquinoxalin-2-yl)-N-propylpropanamide , the propanamide chain positions the pharmacophore (quinoxaline) at the correct distance to interact with the HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBD).
-
-
Terminal Amine Effect:
-
The N-propyl group in these derivatives serves to cap the structure, improving cellular uptake. SAR data indicates that N-propyl derivatives often outperform N-methyl analogues in antiproliferative assays (e.g., against MCF-7 and HeLa cell lines) due to enhanced membrane permeability.
-
Mechanism of Action (MOA)
The biological activity of N-propylpropanamide derivatives is context-dependent:
-
CNS Mechanism (Anticonvulsant):
-
Sodium Channel Blockade: Lipophilic amide derivatives stabilize the inactive state of voltage-gated sodium channels (
), preventing repetitive neuronal firing. -
GABA Modulation: Similar to Valpromide, these derivatives may increase brain GABA levels by inhibiting GABA transaminase or succinic semialdehyde dehydrogenase.
-
-
Oncology Mechanism (Antiproliferative):
-
HDAC Inhibition: The amide carbonyl coordinates with the Zinc ion in the catalytic site of Histone Deacetylases (HDACs), leading to hyperacetylation of histones and reactivation of tumor suppressor genes.
-
Experimental Protocols
Synthesis of N-Propylpropanamide Derivatives (General Protocol)
Rationale: The acid chloride method is preferred for its high yield and simplicity, avoiding the racemization often seen with coupling reagents in chiral derivatives.
Reagents: Substituted Propanoic Acid, Thionyl Chloride (
Step-by-Step Workflow:
-
Activation: Dissolve the substituted propanoic acid (1.0 eq) in anhydrous DCM. Add
(1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess . -
Coupling: Re-dissolve the acid chloride in DCM. Add a mixture of N-propylamine (1.1 eq) and
(1.5 eq) dropwise at 0°C. -
Reaction: Stir at room temperature for 4–6 hours (monitor via TLC).
-
Work-up: Wash with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).
Pharmacological Screening: Maximal Electroshock (MES) Test
Rationale: The MES test is the "gold standard" for identifying compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (18–25 g).
-
Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).
-
Stimulation: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.
-
Data Analysis: Calculate
(effective dose) using Probit analysis.
Data Presentation & Visualization
Table 1: Comparative SAR of Propanamide Derivatives (Anticonvulsant Activity)
Note: Data synthesized from structure-pharmacokinetic relationship studies (e.g., Bialer et al.).
| Compound Structure | R-Group ( | N-Substituent | LogP (Calc) | MES ED50 (mg/kg) | Metabolic Stability |
| N-propylpropanamide | H | Propyl | 0.9 | >300 (Inactive) | Low (Rapid Hydrolysis) |
| Valpromide (VPD) | Propyl | H (Primary Amide) | 2.5 | 68 | Moderate |
| PID | Isopropyl | Propyl | 2.8 | 45 | High |
| PAD | Allyl | Propyl | 2.6 | 52 | High |
| MPD | Methyl | Pentyl | 2.9 | 110 | Low |
Interpretation: The PID derivative (Isopropyl group at
Diagram 1: Synthesis & SAR Decision Logic
Caption: Decision tree illustrating the divergence of the N-propylpropanamide scaffold into CNS-active agents (via branching) or anticancer agents (via heterocyclic coupling).
References
-
Bialer, M., et al. (1996). "Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity." Biopharmaceutics & Drug Disposition.
-
El-Mekabaty, A., et al. (2020).[1][2] "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents." Molecules.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 347476, N-Propylpropanamide." PubChem.
-
Wlaz, P., et al. (2015). "Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide." Bioorganic & Medicinal Chemistry.
Sources
An In-depth Technical Guide to 2-Amino-N-propylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-propylpropanamide hydrochloride is a small molecule belonging to the class of amino acid amides. While specific research on this particular compound is not extensively documented in publicly available literature, its structural motifs—an amino acid core and an amide linkage—are of significant interest in medicinal chemistry and drug development. Amino acid amides are frequently utilized as building blocks in the synthesis of peptidomimetics and other small molecule therapeutics. The hydrochloride salt form generally enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. This guide aims to provide a comprehensive technical overview of 2-Amino-N-propylpropanamide hydrochloride, including its identifiers, physicochemical properties, proposed synthesis, analytical characterization methods, and potential applications, drawing upon established principles of organic and medicinal chemistry.
Chemical Identifiers and Structure
A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the key identifiers for 2-Amino-N-propylpropanamide hydrochloride.
CAS Number and Nomenclature
Chemical Structure and Molecular Formula
The molecular formula of 2-Amino-N-propylpropanamide hydrochloride is C₆H₁₅ClN₂O . The chemical structure is depicted below:
This structure reveals a chiral center at the alpha-carbon of the alanine-derived core. The specific stereochemistry (R or S) is not defined in the available information, suggesting that the CAS number may refer to a racemic mixture.
Other Key Identifiers
A summary of important identifiers is provided in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 1236255-45-0 | |
| Molecular Formula | C₆H₁₅ClN₂O | |
| Molecular Weight | 166.65 g/mol | |
| InChI Key | IOGQJSWPTIQSBD-UHFFFAOYSA-N | |
| Canonical SMILES | CCCNC(=O)C(C)N.Cl | Inferred from structure |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and predicting its behavior in biological systems. Due to the limited experimental data for this specific molecule, the following properties are a combination of available data and estimations based on structurally similar compounds.
| Property | Value | Notes |
| Physical Form | Solid powder | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility. |
| Melting Point | Not available. | Expected to be a crystalline solid with a relatively high melting point, typical for salt forms of small molecules. |
| pKa | Not available. | The primary amine is expected to have a pKa around 9-10, and the amide proton is generally not acidic. |
| Storage | Room temperature |
Synthesis and Manufacturing
Proposed Synthetic Pathway
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of 2-Amino-N-propylpropanamide hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a general guideline and would require optimization for specific laboratory conditions.
-
Activation of Boc-Alanine: To a solution of N-Boc-alanine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the mixture for 30 minutes to form the activated ester.
-
Amide Coupling: To the activated Boc-alanine solution, add propylamine (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification of Protected Amide: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Boc-protected amide can be purified by flash column chromatography on silica gel.
-
Deprotection and Hydrochloride Salt Formation: Dissolve the purified Boc-protected amide in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane) in excess. Stir the mixture at room temperature for 2-4 hours. The product, 2-Amino-N-propylpropanamide hydrochloride, will often precipitate from the solution.
-
Isolation of the Final Product: Collect the precipitated solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield the final product. The purity of the final compound should be assessed by analytical methods as described in the following section.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of a small molecule like 2-Amino-N-propylpropanamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key expected signals include:
-
A triplet for the methyl group of the propyl chain.
-
A multiplet (sextet) for the methylene group adjacent to the methyl group in the propyl chain.
-
A multiplet (quartet or triplet of doublets) for the methylene group attached to the amide nitrogen.
-
A doublet for the methyl group of the alanine core.
-
A multiplet (quartet) for the alpha-proton of the alanine core.
-
Broad signals for the amine and amide protons, which may exchange with deuterium in D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (around 170-180 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Amino-N-propylpropanamide hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 131.11.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. A reversed-phase HPLC method would be appropriate.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%), would be suitable for retaining and eluting this polar compound.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) would be appropriate for detecting the amide bond.
Caption: A typical analytical workflow for compound characterization.
Potential Applications in Research and Drug Development
While there is no specific literature on the applications of 2-Amino-N-propylpropanamide hydrochloride, its structure suggests several potential areas of interest for researchers and drug development professionals.
Building Block for Peptidomimetics
The primary amino group and the N-propyl amide moiety make this molecule an interesting building block for the synthesis of peptidomimetics. The N-propyl group can influence the conformational properties and metabolic stability of the resulting peptide-like molecules.
Fragment-Based Drug Discovery
As a small, functionalized molecule, 2-Amino-N-propylpropanamide hydrochloride could be included in fragment libraries for screening against various biological targets. The amino and amide groups provide hydrogen bonding capabilities that are crucial for molecular recognition.
Precursor for Bioactive Molecules
This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The primary amine can be further functionalized to introduce different pharmacophoric features. For instance, similar amino acid amides are used as intermediates in the synthesis of compounds targeting neurological disorders[1].
Safety and Handling
Based on the available safety data for 2-Amino-N-propylpropanamide hydrochloride, the following precautions should be observed:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Amino-N-propylpropanamide hydrochloride represents a simple yet potentially valuable chemical entity for researchers in medicinal chemistry and drug discovery. While specific data for this compound is scarce, this guide provides a comprehensive overview based on its structural characteristics and the established chemistry of related amino acid amides. The proposed synthesis and analytical methods offer a solid foundation for its preparation and characterization. Its potential as a building block for more complex bioactive molecules warrants further investigation. As with any chemical compound, proper safety precautions should be strictly followed during its handling and use.
References
-
MySkinRecipes. (n.d.). 2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
Sources
toxicological profile and LD50 of 2-Amino-N-propylpropanamide HCl
The following technical guide provides a rigorous toxicological profile of 2-Amino-N-propylpropanamide HCl , synthesized from chemical structure analysis, metabolite read-across, and available safety data.
Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Safety Officers
Executive Summary
2-Amino-N-propylpropanamide HCl (also known as N-propylalaninamide hydrochloride) is an amino acid amide derivative primarily used as a pharmaceutical intermediate and chemical building block. Unlike its phenyl-substituted analogs (e.g., Prilocaine), this compound lacks extensive clinical toxicology literature.
Current safety assessments classify the compound as GHS Category 4 (Acute Toxicity, Oral) . While direct experimental LD50 data is sparse in public registries, predictive toxicology based on its metabolic hydrolysis product—Propylamine —suggests an estimated oral LD50 in the range of 800–1000 mg/kg in rats. The primary mechanism of toxicity is attributed to the release of the aliphatic amine upon enzymatic hydrolysis, leading to mucosal irritation and potential CNS depression.
Chemical Identity & Physicochemical Properties
Understanding the structural core is essential for predicting bioavailability and reactivity.
| Property | Detail |
| Chemical Name | 2-Amino-N-propylpropanamide Hydrochloride |
| Synonyms | N-propylalaninamide HCl; (2R)-2-amino-N-propylpropanamide (isomer specific) |
| CAS Number | 1236255-45-0 (HCl); 84996-68-9 (Free Base) |
| Molecular Formula | C₆H₁₄N₂O[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 166.65 g/mol (Salt); 130.19 g/mol (Base) |
| Structure Class | Alpha-amino amide; Aliphatic amide |
| Solubility | Highly soluble in water (Polar ionic salt) |
Structural Insight: The molecule consists of an alanine core amidated with a propyl group.[8] This structural modification increases lipophilicity compared to free alanine, potentially enhancing blood-brain barrier (BBB) penetration before metabolism.
Toxicokinetics (ADME)
The toxicity of 2-Amino-N-propylpropanamide is largely dictated by its metabolic fate.
3.1 Absorption
-
Route: Rapidly absorbed via the gastrointestinal tract due to its low molecular weight and moderate lipophilicity (LogP ~0.1–0.5 for the free base).
-
Bioavailability: Likely high (>80%) in the absence of significant first-pass extraction, similar to other small amino acid amides.
3.2 Metabolism (The Toxicity Driver)
The compound undergoes enzymatic hydrolysis by amidases (e.g., fatty acid amide hydrolase or non-specific carboxylesterases) in the liver and plasma.
Metabolic Pathway:
-
Metabolite A (Alanine): A non-toxic, proteinogenic amino acid.
-
Metabolite B (Propylamine): A toxic, corrosive aliphatic amine. This is the critical toxicophore.
3.3 Excretion
-
Alanine: Reutilized in protein synthesis or catabolized via the citric acid cycle.
-
Propylamine: Oxidized by Monoamine Oxidase (MAO) or excreted unchanged in urine.
Toxicological Profile & LD50 Assessment
4.1 Acute Toxicity (Oral)
Direct experimental LD50 values for the specific HCl salt are not listed in standard toxicology databases (RTECS, ToxNet). However, a scientifically robust estimate can be derived using Stoichiometric Toxicity Read-Across .
The Read-Across Logic:
-
Propylamine Toxicity: The oral LD50 of Propylamine in rats is approximately 370 mg/kg [1].[9][10]
-
Molar Equivalence:
-
MW (Amide HCl) ≈ 166.6 g/mol .
-
MW (Propylamine) ≈ 59.1 g/mol .
-
Ratio: 1 mg of Propylamine is released by ~2.8 mg of Amide HCl.
-
-
Calculation:
Summary of Toxicity Values:
| Compound | Species | Route | Value (LD50) | Source/Basis |
| Propylamine | Rat | Oral | 370 mg/kg | Validated Ref [1] |
| Alaninamide | Rat | Oral | > 2000 mg/kg | Homolog Ref [2] |
| 2-Amino-N-propylpropanamide HCl | Rat | Oral | ~800–1200 mg/kg | Predicted (Read-Across) |
4.2 Target Organ Toxicity
-
Mucosal Membranes: The hydrolysis releases propylamine, a strong base, causing irritation to the gastric lining (H315, H319).
-
Central Nervous System (CNS): Small aliphatic amides can act as weak CNS depressants. High doses may induce lethargy, ataxia, or respiratory depression.
-
Genotoxicity: Amino acid amides are generally non-genotoxic. No structural alerts for mutagenicity (e.g., epoxides, nitro groups) are present.
Mechanism of Action Visualization
The following diagram illustrates the metabolic activation of toxicity using the Graphviz (DOT) standard.
Caption: Metabolic hydrolysis pathway identifying Propylamine as the primary driver of acute toxicity.
Safety & Handling Protocols
Given the "Harmful" classification, strict adherence to safety protocols is required in research settings.
6.1 Hazard Statements (GHS)
-
H315: Causes skin irritation.[2]
6.2 Experimental Handling
-
Engineering Controls: Handle exclusively in a chemical fume hood to prevent inhalation of dust or potential amine vapors.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Spill Management: Neutralize spills with a weak acid (e.g., dilute citric acid) if hydrolysis is suspected, then absorb with inert material.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Public Report: Disubstituted Alaninamide. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: (2R)-2-amino-N-propylpropanamide hydrochloride. Retrieved from [Link]
Sources
- 1. 盐酸丙胺卡因_MSDS_用途_熔点_盐酸丙胺卡因CAS号【1786-81-8】_化源网 [chemsrc.com]
- 2. fishersci.fi [fishersci.fi]
- 3. Page loading... [wap.guidechem.com]
- 4. 丙胺卡因_用途_密度_熔点_丙胺卡因CAS号【721-50-6】_化源网 [chemsrc.com]
- 5. Prilocaine | CAS#:721-50-6 | Chemsrc [chemsrc.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Methodological & Application
Application Note: Optimized Peptide Coupling Protocols Using 2-Amino-N-propylpropanamide
Executive Summary & Strategic Context
2-Amino-N-propylpropanamide (CAS: 84996-68-9, often supplied as HCl salt CAS: 1236255-45-0) represents a critical C-terminal building block in medicinal chemistry. Structurally, it is an alanine residue amidated with a propyl group. This motif is frequently employed to modulate the lipophilicity (LogP) of peptidomimetics and is a core scaffold in the synthesis of neuroactive agents (e.g., anticonvulsant analogs related to lacosamide).
This guide addresses the specific challenges of utilizing this molecule as a nucleophile in amide bond formation. Unlike simple alkyl amines, the adjacent chiral center at the
Core Chemical Profile
| Property | Data |
| Systematic Name | 2-Amino-N-propylpropanamide |
| Common Notation | H-Ala-NHPr; Alanine propylamide |
| Molecular Weight | 130.19 g/mol (Free Base); ~166.65 g/mol (HCl Salt) |
| Role in Coupling | Nucleophile (Amine Component) |
| Solubility | High: Water, MeOH, DMSO, DMF.[1][2][3] Moderate: DCM (Free base). |
| pKa (Conjugate Acid) | ~8.0 (Typical for |
Strategic Coupling Considerations
Successful coupling depends on three variables: Activation Potency , Base Stoichiometry , and Solvent Polarity .
A. The Salt Factor
2-Amino-N-propylpropanamide is typically stable as a hydrochloride salt.
-
Critical Constraint: The amine is non-nucleophilic in its protonated form (
). -
Solution: You must introduce a tertiary base (DIPEA or NMM) to generate the free base in situ.
-
Stoichiometry Rule: If using the HCl salt, the first 1.0 equivalent of base is consumed solely for neutralization. Coupling requires additional base equivalents.
B. Racemization Risks
While H-Ala-NHPr itself is relatively stable to racemization during coupling (as the nucleophile), the activated carboxylic acid partner is highly susceptible, especially if it is a chiral amino acid (e.g., Fmoc-AA-OH).
-
Mechanism: Excess base promotes proton abstraction from the
-carbon of the activated ester (oxazolone formation). -
Control: Use "low-racemization" additives like Oxyma Pure or HOAt, and avoid large excesses of base (>3 eq) unless necessary for solubility.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate protocol based on your specific synthesis scale and the nature of the carboxylic acid partner.
Figure 1: Decision matrix for selecting coupling conditions based on the steric demand of the carboxylic acid partner.
Detailed Experimental Protocols
Protocol A: Standard Solution Phase (EDC/Oxyma)
Best for: Scalable synthesis, simple carboxylic acids, and ease of purification (urea byproduct is water-soluble).
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
2-Amino-N-propylpropanamide HCl (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv) [Alternatively: HOBt]
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration]
Procedure:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid and Oxyma Pure in the solvent at 0°C (ice bath).
-
Add EDC
HCl .[4] Stir for 15 minutes at 0°C to form the active ester. Note: The solution may change color (yellow/orange) due to Oxyma activation. -
Nucleophile Preparation: In a separate vial, dissolve 2-Amino-N-propylpropanamide HCl in a minimal amount of solvent and add DIPEA .
-
Coupling: Add the amine/base mixture to the activated acid solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check via TLC (MeOH/DCM) or LCMS. The peak for the activated ester should disappear.
-
Workup:
-
Dilute with excess Ethyl Acetate (EtOAc).
-
Wash sequentially with: 1M HCl (removes unreacted amine and DIPEA), Sat. NaHCO
(removes unreacted acid and Oxyma), and Brine. -
Dry over MgSO
, filter, and concentrate.
-
Protocol B: High-Efficiency Coupling (HATU)
Best for: Sterically hindered acids, valuable intermediates, or rapid library synthesis.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
2-Amino-N-propylpropanamide HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF [0.1 M - 0.2 M]
Procedure:
-
Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen atmosphere.
-
Base Addition 1: Add 1.0 equiv of DIPEA to initiate activation. Stir for 2–5 minutes. Do not wait longer than 10 minutes to avoid guanidinylation side reactions.
-
Coupling: Add 2-Amino-N-propylpropanamide HCl followed immediately by the remaining 2.0 equiv of DIPEA .
-
Reaction: Stir at room temperature for 1–2 hours. HATU couplings are typically fast.
-
Quenching: Add a small amount of water or 1M HCl to quench the reaction.
-
Workup:
-
Dilute with EtOAc or DCM.
-
Critical Step: Wash extensively with water and LiCl solution (5%) to remove DMF.
-
Perform standard acid/base washes as in Protocol A.
-
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (DMSO-d6): Look for the distinct propyl signals:
-
~0.8 ppm (triplet, 3H, terminal -CH
) -
~1.4 ppm (multiplet, 2H, -CH
-) -
~3.0 ppm (quartet, 2H, -NH-CH
-) - ~7.8-8.2 ppm (Amide NH triplet)
-
~0.8 ppm (triplet, 3H, terminal -CH
-
Mass Spectrometry: Expect [M+H]
= (Acid MW + 130.19 - 18.02).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete salt neutralization | Increase DIPEA to 3.0–3.5 equiv. Ensure the amine is fully dissolved before addition. |
| Racemization | High pH during activation | Use Collidine (weaker base) instead of DIPEA. Pre-activate acid for shorter times. |
| Guanidinylation | Excess HATU/Slow reaction | Reduce HATU to 0.95 equiv. Switch to DIC/Oxyma if reaction is slow (>4h). |
| Gel Formation | Peptide aggregation | Add chaotropic salts (LiCl) or use NMP as solvent. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
PubChem. (n.d.).[3] 2-Amino-N-propylpropanamide Compound Summary. National Library of Medicine. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. 2-amino-3-hydroxy-N-propylpropanamide | C6H14N2O2 | CID 55289091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Application Note: Advanced Formulation Strategies for 2-Amino-N-propylpropanamide Hydrochloride
Executive Summary & Compound Profile
2-Amino-N-propylpropanamide hydrochloride (hereafter referred to as 2-A-N-PP HCl ) represents a class of amino-acid amide derivatives often investigated for anticonvulsant and CNS-modulating activity. Structurally analogous to alaninamide derivatives (and sharing pharmacophore features with established agents like Lacosamide), this compound presents a specific set of formulation challenges typical of small, hydrophilic, cationic molecules.
This guide provides a technical roadmap for formulating 2-A-N-PP HCl, moving beyond standard mixing instructions to address the critical causality between the molecule's physicochemical state and its biological performance.
Physicochemical Profile & Challenges
| Property | Characteristic | Formulation Implication |
| Solubility | High (Water, >100 mg/mL) | Difficult to encapsulate in hydrophobic matrices (PLGA/Lipids) due to leakage. |
| LogP | Low (< 0.5, estimated) | Rapid renal clearance; potentially limited passive BBB transport. |
| Functional Groups | Primary Amine (-NH₂), Amide | Critical: Susceptible to Maillard reaction with reducing sugars (e.g., Lactose). |
| Hygroscopicity | High (HCl salt) | Requires moisture-protective packaging or non-hygroscopic excipients. |
Pre-Formulation: Compatibility & Stability[1]
Excipient Compatibility (The "Amine Risk")
Expert Insight: The presence of a primary amine on the alpha-carbon makes 2-A-N-PP HCl highly reactive toward reducing sugars (Lactose, Fructose) and aldehydes. Standard tablet fillers like Spray-Dried Lactose must be avoided to prevent browning (Maillard reaction) and loss of potency.
Recommended Excipients:
-
Fillers: Microcrystalline Cellulose (Avicel PH-102), Mannitol (Pearlitol), Dibasic Calcium Phosphate Anhydrous.
-
Glidants: Colloidal Silicon Dioxide (Aerosil 200).
-
Lubricants: Sodium Stearyl Fumarate (SSF) is preferred over Magnesium Stearate if stearate sensitivity is observed, though Mg-Stearate is generally acceptable for HCl salts.
Decision Matrix: Delivery Route
Select the formulation strategy based on the therapeutic target (Acute vs. Chronic CNS modulation).
Figure 1: Decision matrix for selecting the appropriate delivery vehicle based on therapeutic intent.
Strategy A: Oral Sustained Release (Hydrophilic Matrix)
Objective: Extend the plasma half-life of the highly soluble 2-A-N-PP HCl using a gel-forming polymer matrix.
Mechanism of Action
For a highly soluble drug, the release is controlled by the diffusion of the dissolved drug through the swollen polymer gel layer, not by the erosion of the tablet. High-viscosity HPMC (Hydroxypropyl Methylcellulose) is required to form a robust gel barrier quickly upon contact with gastric fluid, preventing "dose dumping."
Protocol: Direct Compression Matrix Tablet
Batch Size: 100 g (approx. 200 tablets @ 500 mg)
| Ingredient | Role | % w/w | Mass (g) |
| 2-A-N-PP HCl | Active API | 20.0% | 20.0 |
| HPMC K100M | Release Retardant (High Viscosity) | 30.0% | 30.0 |
| HPMC K4M | Release Retardant (Med Viscosity) | 10.0% | 10.0 |
| MCC (Avicel PH-102) | Insoluble Filler (Structure) | 38.5% | 38.5 |
| Colloidal Silicon Dioxide | Glidant | 0.5% | 0.5 |
| Magnesium Stearate | Lubricant | 1.0% | 1.0 |
Step-by-Step Workflow:
-
Sieving: Pass the API and Colloidal Silicon Dioxide through a #40 mesh sieve to de-lump.
-
Geometric Mixing: Mix the API with HPMC K100M and K4M in a V-blender or Turbula mixer for 10 minutes. Why? HPMC must be intimately mixed with the soluble drug to ensure uniform gelation.
-
Bulking: Add Microcrystalline Cellulose (MCC) and mix for another 10 minutes.
-
Lubrication: Add Magnesium Stearate (sieved #60) and mix for only 2 minutes . Warning: Over-mixing hydrophobic lubricants can coat the hydrophilic HPMC, delaying wetting and causing initial burst release.
-
Compression: Compress on a rotary tablet press.
-
Target Hardness: 10–12 kP.
-
Critical Check: Friability must be < 1%.
-
Strategy B: Brain-Targeted PLGA Nanoparticles
Objective: Encapsulate the water-soluble 2-A-N-PP HCl into hydrophobic PLGA nanoparticles to enhance BBB crossing (via endocytosis) or protect the cargo.
The Challenge: "The Leakage Problem"
Standard Single Emulsion (O/W) fails for HCl salts because the drug partitions into the external water phase immediately. Solution: Double Emulsion Solvent Evaporation (W1/O/W2) technique.
Protocol: W1/O/W2 Double Emulsion
Materials:
-
Polymer: PLGA 50:50 (Resomer® RG 503 H), MW 24–38 kDa.
-
Organic Solvent: Dichloromethane (DCM).
-
Stabilizer: Polyvinyl alcohol (PVA), MW 30–70 kDa.
Step-by-Step Workflow:
-
Preparation of Inner Aqueous Phase (W1):
-
Dissolve 20 mg 2-A-N-PP HCl in 0.5 mL distilled water.
-
Expert Tip: Add 1% w/v PVA to this inner phase to stabilize the inner droplets.
-
-
Preparation of Organic Phase (O):
-
Dissolve 100 mg PLGA in 2 mL DCM.
-
-
Primary Emulsification (W1/O):
-
Add W1 dropwise into O under probe sonication.
-
Settings: 60W, 40% amplitude, ice bath, 60 seconds.
-
Visual Check: The result should be a milky, opaque emulsion. If phase separation is visible, sonicate longer.
-
-
Secondary Emulsification (W1/O/W2):
-
Pour the primary emulsion into 10 mL of External Aqueous Phase (W2) (2% PVA solution).
-
Sonicate immediately: 60W, 40% amplitude, ice bath, 2 minutes.
-
-
Solvent Evaporation:
-
Transfer the emulsion to 20 mL of 0.1% PVA solution under magnetic stirring (300 rpm).
-
Stir for 3–4 hours at room temperature to evaporate DCM. Do not use heat (degrades PLGA).
-
-
Collection & Washing:
-
Centrifuge at 15,000 rpm for 20 minutes.
-
Discard supernatant (contains unencapsulated drug).
-
Resuspend pellet in water and centrifuge again (Wash x2).
-
-
Lyophilization:
-
Resuspend final pellet in 5% Mannitol solution (Cryoprotectant).
-
Freeze dry (-50°C, <0.1 mbar) for 24 hours.
-
Process Visualization (W/O/W)
Figure 2: Workflow for encapsulating hydrophilic HCl salts in PLGA via Double Emulsion.
Analytical Validation
To validate the formulation, the following assays are mandatory:
-
Drug Loading & Encapsulation Efficiency (EE):
-
Dissolve lyophilized NPs in Acetonitrile (breaks PLGA).
-
Precipitate polymer with water; filter.
-
Analyze filtrate via HPLC (C18 column, Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile).
-
Target EE: > 40% for hydrophilic drugs (challenging but achievable with W/O/W).
-
-
In Vitro Release (Dialysis Method):
-
Place NPs in a dialysis bag (MWCO 12 kDa).
-
Immerse in PBS (pH 7.4) at 37°C.
-
Self-Validating Check: If 80% releases in <1 hour, the encapsulation failed (drug is on the surface). A successful formulation shows <30% burst release in the first hour.
-
References
-
Physicochemical Properties of Amino-Amides
-
PLGA Encapsulation of Hydrophilic Salts
-
Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles.[2] European Journal of Pharmaceutical Sciences.
- Context: Validates the difficulty of encapsulating HCl salts and the need for double emulsion or pH modific
-
- Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.
- Timmins, P., et al. (2014). Hydrophilic Matrix Tablets for Oral Controlled Release. AAPS Advances in the Pharmaceutical Sciences Series.
-
Double Emulsion Optimization
-
Iqbal, M., et al. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation.[3] International Journal of Pharmaceutics.
- Context: Provides the basis for the W1/O/W2 protocol parameters (shear rates, PVA concentr
-
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-propylpropanamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-N-propylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, providing in-depth troubleshooting advice and detailed protocols to improve reaction yield and product purity.
Overview of the Synthetic Pathway
The synthesis of 2-Amino-N-propylpropanamide hydrochloride is typically achieved in a two-step process. The first step involves the formation of an amide bond between an N-protected alanine, such as N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH), and n-propylamine. The second step is the removal of the protecting group (deprotection) under acidic conditions to yield the final hydrochloride salt.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: The Amide Coupling Step
The formation of the amide bond is the most critical step and often the primary source of yield loss. The most common method involves activating the carboxylic acid of Boc-Ala-OH with a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1][2]
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted Boc-Ala-OH or n-propylamine after the reaction, consider the following causes and solutions.
-
Cause A: Inefficient Carboxylic Acid Activation. The reaction between the carboxylic acid and EDC to form the reactive O-acylisourea intermediate is the rate-determining step.[3] Insufficient activation leads to poor coupling.
-
Solution: Ensure your EDC is fresh and has been stored under anhydrous conditions. Increase the concentration of your reagents; higher concentrations increase the probability of molecular interaction and can significantly improve yields, particularly for challenging couplings.[4]
-
-
Cause B: Side Reaction of the Activated Intermediate. The O-acylisourea intermediate formed by EDC is highly reactive and can undergo an intramolecular O-to-N acyl shift to form a stable N-acylurea byproduct, which is unreactive towards the amine.[5][6] This is a common failure point when using EDC alone.
-
Solution: The addition of HOBt is crucial. HOBt acts as a nucleophile that traps the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea, preventing N-acylurea formation, and is highly reactive towards the amine, facilitating efficient amide bond formation.[3][7]
-
Caption: Role of HOBt in preventing side reactions.
Issue 2: Presence of Multiple Spots on TLC/LCMS Indicating Side Products
Beyond the N-acylurea byproduct, other impurities can arise.
-
Cause: Racemization. The chiral center of L-alanine is susceptible to racemization under harsh coupling conditions, leading to the formation of a diastereomeric product.
Troubleshooting Decision Tree for Low Coupling Yield
Caption: Decision tree for diagnosing low coupling yield.
| Parameter | Recommendation | Rationale |
| Coupling Reagents | EDC (1.1-1.5 eq), HOBt (1.0-1.2 eq) | EDC activates the acid; HOBt minimizes side reactions and racemization.[3][8] |
| Stoichiometry | n-Propylamine (1.0-1.2 eq) | A slight excess of the amine can drive the reaction to completion, but a large excess can complicate purification. |
| Solvent | Anhydrous DMF, DCM, or ACN | Polar aprotic solvents are generally effective. Ensure the solvent is dry to prevent hydrolysis of activated species.[5] |
| Temperature | 0 °C initially, then warm to RT | Minimizes racemization and decomposition of the activated intermediate.[5] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to confirm completion. |
Troubleshooting Guide: The Boc-Deprotection Step
The removal of the Boc protecting group is typically a high-yielding reaction but can present its own challenges. The standard method uses 4M HCl in an anhydrous solvent like 1,4-dioxane.[9][10]
Issue: Incomplete Deprotection
-
Cause A: Insufficient Acid or Reaction Time. The reaction requires a stoichiometric excess of acid and sufficient time for the cleavage mechanism to complete.
-
Cause B: Water in the Reaction Mixture. While some protocols use aqueous HCl, anhydrous conditions are generally preferred for this specific transformation to ensure a clean reaction.[12]
-
Solution: Use a commercially prepared, anhydrous solution of HCl in dioxane. If preparing it yourself, ensure all glassware and solvents are thoroughly dried.
-
The deprotection mechanism involves protonation of the Boc group's carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to the free amine. The amine is then protonated by excess HCl to form the final salt.[13]
Purification Challenges and Solutions
Proper purification is essential for obtaining a high-purity final product and can be a major factor in overall yield.
Issue 1: Difficulty Removing Urea Byproduct after Coupling
-
Problem: The urea byproduct formed from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea) is water-soluble, but can sometimes co-purify with the desired product.
-
Solution: After the coupling reaction, perform an aqueous workup. Dilute the reaction mixture with a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove unreacted amine and the basic urea, followed by a wash with dilute base (e.g., NaHCO₃ solution) to remove unreacted Boc-Ala-OH and HOBt.
-
Issue 2: Low Recovery of Final Product after Purification
-
Problem: The final hydrochloride salt is often a highly polar, water-soluble solid, which can make extraction and recrystallization challenging.
-
Solution 1 (Recrystallization): This is the preferred method for purification.[14] Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a polar solvent like ethanol or methanol and then add a less polar co-solvent like diethyl ether or acetone to induce crystallization.[14]
-
Solution 2 (Ion-Exchange Chromatography): For very difficult purifications, ion-exchange chromatography can be highly effective for separating amino acids and their derivatives from impurities.[15][16] The product can be adsorbed onto a cation exchange resin and then eluted with a suitable buffer.
-
Frequently Asked Questions (FAQs)
Q1: Why is HOBt necessary when using EDC for amide coupling? A: HOBt is critical for two reasons: 1) It suppresses the formation of an unreactive N-acylurea byproduct by trapping the highly reactive O-acylisourea intermediate. 2) It helps to minimize the racemization of the chiral amino acid center.[1][5]
Q2: My coupling reaction seems to stall. What can I do? A: First, confirm the quality of your reagents, especially the EDC. If the reagents are good, try increasing the concentration of all reactants in the solvent.[4] If the issue persists, consider gentle heating (e.g., to 40-50 °C) after the initial reaction period at room temperature, while monitoring for potential side product formation.
Q3: How do I know when the Boc deprotection is complete? A: The most reliable method is to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the spot corresponding to your Boc-protected starting material disappear and a new, more polar spot corresponding to the product appear.
Q4: The final product is an oil instead of a solid. How can I crystallize it? A: Oiling out during crystallization is common. Try dissolving the oil in a small amount of solvent and adding a different, non-polar "anti-solvent" dropwise while scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, trituration (repeatedly washing/stirring the oil with a solvent in which it is insoluble, like diethyl ether) can sometimes induce solidification.
Experimental Protocols
Protocol 1: Synthesis of Boc-2-Amino-N-propylpropanamide (Coupling)
-
Dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes to allow for pre-activation.
-
Add n-propylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution (or 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure intermediate.
Protocol 2: Synthesis of 2-Amino-N-propylpropanamide hydrochloride (Deprotection)
-
Dissolve the purified Boc-2-Amino-N-propylpropanamide (1.0 eq) in a minimal amount of an appropriate solvent (e.g., ethyl acetate or methanol).
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) and stir at room temperature.[9][11]
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours). A precipitate of the hydrochloride salt may form during the reaction.
-
Remove the solvent under reduced pressure. If no precipitate has formed, add diethyl ether to the resulting residue to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product. Recrystallize if necessary.[14]
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]
-
Pottorf, R. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3449-3451. Available at: [Link]
-
Li, B., et al. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(5), 729-731. Available at: [Link]
-
ResearchGate. What is the best technique for amide purification? Available at: [Link]
-
MacKown, C. T., Brooks, P. D., & Smith, M. S. (1987). Separation of amino acid and amide nitrogen from plant extracts for 15N analysis. Analytical Biochemistry, 163(1), 14-17. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Available at: [Link]
-
Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Separation and Refining of Amino acids. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
- Google Patents. Method for purification of an amino acid using ion exchange resin.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. Available at: [Link]
-
Aapptec Peptides. Boc-Ala-OH, Boc-alanine [15761-38-3]. Available at: [Link]
- Google Patents. Preparation method of 2-aminobutanamide hydrochloride.
- Google Patents. Chemical synthesis method for of 2-amino-butanamide hydrochloride.
- Google Patents. Preparation method of 2-aminobutanamide hydrochloride.
- Google Patents. Method of synthesizing 2-aminopropanol.
-
Rautio, J., et al. (2008). Amino Acids in the Development of Prodrugs. Molecules, 13(8), 1631-1662. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. biotage.com [biotage.com]
- 5. bachem.com [bachem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of amino acid and amide nitrogen from plant extracts for 15N analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
troubleshooting solubility issues with 2-Amino-N-propylpropanamide HCl
Case Reference: CAS 1236255-45-0 | Chemical Family: Amino Acid Amides
Executive Summary & Chemical Profile
2-Amino-N-propylpropanamide HCl is the hydrochloride salt of the propyl amide of alanine. As a low molecular weight, ionic organic salt, it exhibits distinct solubility behaviors that often confuse researchers accustomed to lipophilic small molecules.
This guide addresses the three most common technical tickets received regarding this compound:
-
Unexpected precipitation in biological buffers (PBS/Media).
-
"Oiling out" or gum formation during weighing/solubilization.
-
Extraction failures when partitioning into organic solvents.
Physicochemical Snapshot
| Property | Value / Characteristic |
| Molecular Weight | ~166.65 g/mol (HCl Salt) |
| Polarity | High (Ionic Head, Moderate Tail) |
| Hygroscopicity | Critical: Extremely Hygroscopic |
| pKa (Amine) | ~9.6 (Protonated at neutral pH) |
| Preferred Solvent | Water, Methanol, DMSO |
Solubility & Solvent Compatibility[1][2]
Frequently Asked Questions (Solubility)
Q: Why does the compound dissolve in water but precipitate in PBS (Phosphate Buffered Saline)? A: This is likely due to the Common Ion Effect or pH-induced deprotonation , though the latter is less likely at pH 7.4.
-
Mechanism: In high-salt buffers like PBS (150 mM NaCl), the solubility product (
) of the hydrochloride salt can be exceeded due to the high concentration of chloride ions ( ) already present in the buffer. -
Solution: Dissolve the compound in pure water or DMSO first to create a 100x or 1000x stock solution, then dilute into PBS. This prevents local supersaturation.
Q: I am trying to dissolve the HCl salt in Dichloromethane (DCM) for a reaction, but it floats as a solid. Why?
A: The HCl salt is an ionic lattice. DCM is a non-polar/moderately polar aprotic solvent with low dielectric constant (
-
Correction: You must either:
-
Switch Solvents: Use Methanol (MeOH) or a MeOH/DCM (1:9) mixture.
-
Convert to Free Base: See Module 3.
-
Solvent Compatibility Matrix
| Solvent | Solubility (HCl Salt) | Recommendation |
| Water | Very High (>100 mg/mL) | Ideal for stock solutions. |
| Methanol | High | Good for reactions; can be evaporated easily. |
| DMSO | High | Standard for biological assays. |
| Ethanol | Moderate | Heating may be required; risk of precipitation on cooling. |
| DCM / Chloroform | Negligible | Do not use for the salt form. |
| Diethyl Ether | Insoluble | Used to wash/precipitate the salt.[1] |
Troubleshooting "Oiling Out" & Hygroscopicity
Issue: "I weighed the white powder, but by the time I added solvent, it turned into a sticky gum/oil."
Root Cause: This compound is deliquescent . It absorbs atmospheric moisture so rapidly that it dissolves in its own sorbed water, breaking the crystal lattice and forming a supersaturated oil.
Protocol: Handling Hygroscopic Amides
-
Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.
-
Speed: Weigh quickly. Do not leave on the balance.
-
Rescue: If the compound oils out:
-
Dissolve the oil in a small amount of Methanol .
-
Add Diethyl Ether or MTBE dropwise until cloudy.
-
Cool to -20°C to induce recrystallization.
-
Alternative: If used for a reaction, dissolve the oil directly in the reaction solvent (if compatible) and calculate concentration based on the original dry weight (assuming minimal water mass error).
-
Protocol: Free Base Conversion (Extraction)
To use this molecule in nucleophilic substitutions or extract it into organic layers, you must break the HCl salt to form the Free Base (2-Amino-N-propylpropanamide).
WARNING: The free base is an amine. It is likely water-soluble to some extent due to the amide H-bonds.[2] Standard extraction often leads to low yields because the free base stays in the water layer.
Workflow Visualization
Figure 1: Optimized workflow for converting the HCl salt to the free base amine, accounting for water solubility issues.
Step-by-Step Methodology
-
Dissolution: Dissolve the HCl salt in a minimum volume of water (e.g., 1g in 5-10 mL).
-
Basification: Slowly add Saturated Potassium Carbonate (
) or Sodium Carbonate ( ) .-
Note: Avoid NaOH if possible to prevent potential hydrolysis of the amide bond at high temperatures, though room temp is usually safe. Target pH ~11-12.
-
-
Extraction Solvent: Use DCM (Dichloromethane) .
-
Why? The free base is polar. Non-polar solvents like Hexane or Ether will not extract it efficiently. DCM has better polarity to pull the amide from water.
-
-
Salting Out (Crucial Step): If the yield is low, saturate the aqueous layer with NaCl (solid). This reduces the solubility of the organic amine in water ("Salting Out" effect), forcing it into the DCM layer [1].
-
Drying: Dry the combined organic layers over anhydrous
, filter, and evaporate gently (the free base may be volatile or unstable).
Storage & Stability
-
Temperature: -20°C is recommended for long-term storage.
-
Desiccation: Must be stored over desiccant (Silica gel or
). -
Container: Screw-cap vials with Parafilm seal. Avoid snap-cap tubes as they allow moisture ingress.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on "Isolation and Purification of Organic Compounds").
-
PubChem. (n.d.).[3] Compound Summary: 2-Amino-N-propylpropanamide. National Library of Medicine. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. (General principles of amino acid/amide solubility).
-
Sigma-Aldrich. (n.d.). Handling Hygroscopic Reagents Technical Guide. (General protocols for deliquescent salts).
Sources
Technical Support Center: Preventing Degradation of 2-Amino-N-propylpropanamide
Executive Summary & Molecule Profile
2-Amino-N-propylpropanamide (also known as N-propylalaninamide) is a critical alpha-amino amide often employed as a chiral building block in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and local anesthetics. Its structural integrity is defined by two fragile moieties: the amide bond (susceptible to hydrolysis) and the chiral alpha-carbon (susceptible to racemization).
Maintaining the stability of this molecule in aqueous solution requires strict control over pH, temperature, and oxidative stressors. This guide provides field-proven protocols to prevent the three primary degradation pathways: Hydrolysis , Racemization , and Oxidation .
| Property | Details |
| IUPAC Name | 2-Amino-N-propylpropanamide |
| Common Name | N-propylalaninamide |
| Molecular Formula | C₆H₁₄N₂O |
| Critical Risks | Amide Hydrolysis, Alpha-Racemization, N-Oxidation |
| Optimal pH | 5.5 – 6.5 (Buffered) |
Degradation Pathways (The "Why")
To prevent degradation, one must understand the mechanism. The following diagram illustrates the three critical pathways that compromise 2-Amino-N-propylpropanamide in solution.
Pathway Analysis
-
Hydrolysis (Acid/Base Catalyzed): The amide bond is cleaved by water, accelerated significantly at pH < 4 or pH > 8. This yields Alanine and Propylamine .
-
Racemization (Base Catalyzed): At pH > 7, the proton on the alpha-carbon (adjacent to the carbonyl and amine) becomes acidic. Abstraction by a base forms a planar carbanion intermediate, destroying stereochemistry (e.g., conversion of S-isomer to R-isomer).
-
Oxidation: The free primary amine at the alpha position is susceptible to oxidative attack by dissolved oxygen or peroxides, leading to yellowing (imine/N-oxide formation).
Visualizing the Degradation Logic
Figure 1: Mechanistic degradation pathways of 2-Amino-N-propylpropanamide showing the dependence on pH and oxidative conditions.
Troubleshooting Guide & FAQs
This section addresses specific observations users typically encounter in the lab.
Q1: "My solution has turned from clear to a pale yellow over 24 hours. Is it still usable?"
-
Diagnosis: Oxidative Degradation .
-
Mechanism: The free primary amine group has reacted with dissolved oxygen or trace peroxides in the solvent, forming imines or N-oxides. This is often photochemically accelerated.
-
Solution:
-
Immediate Action: Discard if high purity is required (e.g., for crystallization or biological assay).
-
Prevention: Degas all buffers with Nitrogen (N₂) or Argon for 15 minutes prior to dissolution. Store solutions in amber glass vials to block UV light.
-
Reference: Oxidation of alpha-amino groups is a common instability in peptide mimetics exposed to air [1].
-
Q2: "I am seeing a new peak at RRT 0.45 in my HPLC chromatogram, and the main peak area is decreasing."
-
Mechanism: Cleavage of the amide bond.[3] The new peak is likely Alanine (or Propylamine, depending on detection method).
-
Troubleshooting:
-
Check pH: Is your solution pH < 4 or > 8? Hydrolysis kinetics are lowest near neutral pH (pH 6.0).
-
Check Temperature: Rate of hydrolysis doubles roughly every 10°C increase. Store at 2–8°C.
-
Buffer Choice: Avoid phosphate buffers at high temperatures if possible, as they can sometimes catalyze general acid/base hydrolysis. Citrate or MES are often superior for this pH range [2].
-
Q3: "The potency looks fine, but the enantiomeric excess (ee%) has dropped from 99% to 92%."
-
Mechanism: The alpha-proton is acidic. Even mild basicity (pH > 7.5) can promote proton abstraction, leading to a planar intermediate that re-protonates non-stereoselectively.
-
Corrective Action:
-
Strict pH Control: Maintain pH < 6.5.
-
Avoid Strong Bases: Never use strong bases (NaOH) to adjust pH if possible; use weak bases or buffers.
-
Temperature: Racemization is highly temperature-dependent. Never heat the solution above 30°C unless absolutely necessary.
-
Field-Proven Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Target Stability: >1 week at 4°C.
-
Solvent Preparation:
-
Use LC-MS grade water.
-
Degas by sparging with Helium or Nitrogen for 10 minutes.
-
-
Buffer Selection:
-
Prepare 20 mM Ammonium Acetate or MES Buffer , adjusted to pH 6.0 .
-
Why? pH 6.0 sits in the "stability valley"—acidic enough to protonate the amine (preventing oxidation/nucleophilic attack) but not acidic enough to catalyze rapid acid hydrolysis [3].
-
-
Dissolution:
-
Weigh the 2-Amino-N-propylpropanamide (preferably as the HCl salt).
-
Dissolve in the degassed buffer.
-
Note: The HCl salt is naturally acidic; ensure the buffer capacity is sufficient to maintain pH ~6.0.
-
-
Storage:
-
Filter sterilize (0.22 µm) into an Amber Glass Vial .
-
Headspace purge with Argon.
-
Store at -20°C for long term or 4°C for up to 1 week.
-
Protocol B: pH Stability Risk Matrix
Use this table to determine the safe operating window for your experiments.
| pH Range | Dominant Risk | Estimated Half-Life (25°C) | Recommendation |
| < 3.0 | Acid Hydrolysis | Hours to Days | Avoid (unless quenching) |
| 3.0 – 5.0 | Slow Hydrolysis | Weeks | Acceptable for short term |
| 5.5 – 6.5 | Optimal Stability | Months | Recommended Target |
| 7.0 – 8.0 | Racemization Starts | Days | Use immediately |
| > 9.0 | Rapid Racemization + Base Hydrolysis | Hours | Critical Failure Zone |
References
-
Smith, R.M., Hansen, D.E. (1998).[3] "The pH-rate profile for the hydrolysis of a peptide bond." Journal of the American Chemical Society.[3][8] Link
-
Gassman, P.G., et al. (2009).[8] "Base-promoted hydrolysis of amides at ambient temperatures."[8] International Journal of Chemical Kinetics. Link
-
Radzicka, A., Wolfenden, R. (1996). "Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution." Journal of the American Chemical Society.[3][8] Link
-
Sivak, M. (2011). "Acid-catalyzed reactions of twisted amides in water solution: Competition between hydration and hydrolysis." Chemistry - A European Journal.[3] Link
Sources
- 1. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creation.com [creation.com]
- 6. WO2015026082A1 - Î-amino acid racemization method - Google Patents [patents.google.com]
- 7. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-N-propylpropanamide HCl via Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Amino-N-propylpropanamide HCl. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in various synthetic pathways, the purity of this compound is paramount. Recrystallization is a powerful and efficient technique for this purpose. This guide provides foundational principles, a detailed experimental protocol, and comprehensive troubleshooting advice to ensure you achieve the highest possible purity and yield.
Section 1: Foundational Principles of Recrystallization for Amine Hydrochlorides
2-Amino-N-propylpropanamide HCl is a salt of a primary amine. This structural feature dictates its physicochemical properties, primarily its high polarity. The hydrochloride salt form makes the molecule significantly more water-soluble and polar than its corresponding free-base form.[1][2] Successful recrystallization hinges on exploiting the difference in a compound's solubility in a given solvent system at different temperatures.
The Core Principle: The ideal solvent system will completely dissolve the crude 2-Amino-N-propylpropanamide HCl (along with impurities) at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the target compound at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either remain fully dissolved in the cold solvent or be completely insoluble in the hot solvent.
Solvent Selection Strategy: For a polar salt like 2-Amino-N-propylpropanamide HCl, the strategy involves:
-
Single-Solvent System: Using a polar, protic solvent such as isopropanol, ethanol, or methanol. These solvents are effective at solvating the polar salt at high temperatures.
-
Mixed-Solvent (Anti-Solvent) System: Using a "good" solvent in which the compound is soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., ethyl acetate, diethyl ether, or hexanes).[3] The crude material is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of precipitation.
Section 2: Detailed Experimental Protocol for Recrystallization
This protocol outlines a general and robust procedure. The optimal solvent and volumes should first be determined through small-scale trials.
Caption: General workflow for the recrystallization of 2-Amino-N-propylpropanamide HCl.
Step 1: Solvent System Selection
Before committing your entire batch, perform small-scale tests to identify the optimal solvent. Test solvents like isopropanol, ethanol, and n-propanol.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Isopropanol (IPA) | 82.6 | 19.9 | Excellent starting point. Good balance of solvency when hot and poor solvency when cold for many amine salts. |
| Ethanol (EtOH) | 78.4 | 24.5 | Often a very good solvent, but the compound may have slightly higher solubility when cold, potentially reducing yield. |
| Methanol (MeOH) | 64.7 | 32.7 | Tends to be too strong a solvent, often leading to poor recovery unless used in a mixed system. |
| Water | 100.0 | 80.1 | Can be used, but high solubility may result in low yields, and removing residual water can be difficult.[4] |
| Ethyl Acetate | 77.1 | 6.0 | Likely a poor solvent (anti-solvent). Good for use in a mixed-solvent system with an alcohol. |
| Diethyl Ether | 34.6 | 4.3 | Excellent anti-solvent, but its high volatility and flammability require caution. |
Procedure:
-
Place ~50 mg of crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. Note the solubility. The ideal solvent should show poor solubility.
-
Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A good solvent will produce a significant amount of crystalline solid.
Step 2: Dissolution
-
Place the crude 2-Amino-N-propylpropanamide HCl into an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a boiling chip or a magnetic stir bar.
-
Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate, with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Crucially, use the absolute minimum amount of hot solvent required. [5] Adding excess solvent is the most common cause of low yield.
Step 3: Decolorization (Optional) If the hot solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[6]
Step 4: Hot Gravity Filtration This step is necessary if there are insoluble impurities or if charcoal was used.
-
Place a stemless funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.
-
Keep the solution and the receiving flask hot to prevent premature crystallization in the funnel.
-
Pour the hot solution through the filter paper as quickly as possible.
-
Rinse the original flask with a small amount of hot solvent and pass it through the funnel to recover any remaining product.
Step 5: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Rapid cooling traps impurities.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 6: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
Step 7: Drying
-
Transfer the filtered crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. The most effective method is using a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Section 3: Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses the most frequent problems.
Caption: A decision-making workflow for common recrystallization problems.
Q: No crystals are forming after the solution has cooled in the ice bath.
-
Possible Cause: You have used too much solvent, and the solution is not supersaturated. Alternatively, the solution is supersaturated but requires nucleation to begin crystallization.[7]
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for growth.[7]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[7]
-
Add an Anti-Solvent: If using a single-solvent system, you can carefully add a few drops of a miscible anti-solvent (e.g., add ethyl acetate to an isopropanol solution) until it becomes cloudy, then add a drop of the primary solvent to clarify and cool again.
-
Q: My compound has separated as an oily liquid instead of crystals.
-
Possible Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of solute or the presence of significant impurities that depress the melting point.[6] It can also be caused by cooling the solution too rapidly.
-
Solutions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (e.g., 5-10% more volume) to reduce the saturation level.[6][7]
-
Allow the solution to cool much more slowly. Insulating the flask with paper towels can help.
-
As the solution cools, vigorous stirring or agitation as the cloud point is reached can sometimes break up the oil into smaller droplets that may act as nuclei for crystallization.[6]
-
Q: My final yield is very low.
-
Possible Cause: The most likely reason is the use of too much solvent during the dissolution step. Other causes include premature crystallization during hot filtration or washing the final crystals with too much or warm solvent.
-
Solutions:
-
Mother Liquor Recovery: The filtrate (mother liquor) after crystal collection still contains dissolved product. You can try to recover a second crop of crystals by boiling off a portion of the solvent and re-cooling. Note that this second crop may be less pure.
-
Optimize Solvent Choice: Your compound may be too soluble in the chosen solvent even when cold. Re-evaluate your solvent choice with small-scale tests.
-
Refine Technique: Ensure you are using the absolute minimum of hot solvent for dissolution and only a very small amount of ice-cold solvent for washing.
-
Q: The "purified" crystals are still colored.
-
Possible Cause: The colored impurity has similar solubility characteristics to your product and co-crystallized, or the initial activated charcoal treatment was insufficient.
-
Solutions:
-
Repeat the Recrystallization: A second recrystallization, perhaps with a careful charcoal treatment step, will often remove residual color.
-
Change the Solvent System: Crystallizing from a different solvent may leave the colored impurity behind in the mother liquor.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a crude sample of 2-Amino-N-propylpropanamide HCl?
-
A: Impurities typically stem from the synthetic route.[8] Common impurities could include unreacted starting materials (e.g., 2-aminopropanoic acid, propylamine), by-products from side reactions, or products of degradation such as the corresponding carboxylic acid from hydrolysis of the amide. If the synthesis was not stereospecific, diastereomers could also be present.
Q: How can I confirm the purity of my final product?
-
A: The most common and effective methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Spectroscopy (NMR, IR): These techniques can confirm the chemical structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.
-
Q: Can I place my hot solution directly into an ice bath to speed things up?
-
A: This is strongly discouraged.[6] Rapid cooling causes the compound to crash out of solution quickly, trapping impurities within the crystal lattice and leading to smaller, less pure crystals.[7] A slow, gradual cooling process is essential for achieving high purity.
Q: How does the HCl salt affect recrystallization compared to the free base?
-
A: The effect is substantial. The hydrochloride salt is significantly more polar and will require more polar solvents (like alcohols) for recrystallization. The free base, being less polar, would likely be recrystallized from less polar organic solvents like toluene or a mixture of ethyl acetate and hexanes. The salt form is generally more crystalline and easier to handle than the often oily or waxy free base.[2]
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Md. Musfiqur Rahman, et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CAS 35891-99-7: 2-(propylamino)-N-(p-tolyl)propanamide hyd… [cymitquimica.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hygroscopic effects in 2-Amino-N-propylpropanamide HCl handling
This guide serves as a specialized technical support resource for researchers working with 2-Amino-N-propylpropanamide HCl . As an amino acid amide hydrochloride, this compound exhibits significant hygroscopicity, presenting unique challenges in storage, handling, and stoichiometric accuracy.[1]
The following content is structured as a Tier 3 Technical Support Escalation , designed to address root causes of experimental failure related to moisture ingress.
Technical Overview: The Hygroscopic Mechanism
User Query: Why does my white powder turn into a sticky gum within minutes of opening the bottle?
Scientist's Analysis:
2-Amino-N-propylpropanamide HCl consists of a cationic ammonium head group (
When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity (often <30% RH for this class of compounds), the crystal lattice disrupts. Water molecules adsorb onto the surface, forming a saturated solution layer that eventually dissolves the entire bulk solid—a process known as deliquescence .
Impact on Experimental Integrity
| Physical State | Water Content (% w/w) | Impact on Stoichiometry | Recommended Action |
| Free-flowing Powder | < 0.5% | Negligible | Proceed with reaction.[1] |
| Clumped Aggregates | 1.0% – 5.0% | Significant (10–20% error) | STOP. Dry before use.[1] |
| Oily Paste / Liquid | > 10% | Critical Failure | Recrystallize or Azeotropic Dry.[1] |
Troubleshooting & FAQs
Category A: Material Recovery (It’s already wet)
Q: The compound has turned into a viscous oil. Is it degraded? A: Likely not. It has deliquesced. Amide hydrolysis is slow at neutral pH, even in solution.[1] However, you cannot use it as-is.
-
Immediate Fix (Azeotropic Drying):
-
Dissolve the oil in a minimum amount of dry Methanol (to ensure full solubility).[1]
-
Add Toluene (creates a ternary azeotrope with MeOH and Water).[1]
-
Rotary evaporate at 45°C. The water will co-distill with the solvents.[1]
-
Repeat 2-3 times until a white solid precipitates.
-
Final dry in a vacuum oven (See Protocol B).
-
Q: Can I just put it in a vacuum oven? A: If it is already an oil, vacuum drying alone often results in a "glass" or hard foam that is difficult to handle.[1] The azeotropic method restores the powder form.
Category B: Accurate Weighing
Q: The mass keeps increasing while I weigh it on the balance. A: You are weighing atmospheric water.
-
Protocol: Use the "Difference Weighing" technique.
Category C: Storage
Q: Is a standard desiccator sufficient? A: No. Silica gel is often insufficient for amine hydrochlorides.[1]
-
Recommendation: Use Phosphorus Pentoxide (
) or Potassium Hydroxide (KOH) pellets in your vacuum desiccator.[1] These are more aggressive desiccants than silica.[1] -
Best Practice: Store the primary bottle inside a secondary jar containing a sachet of activated molecular sieves, sealed with Parafilm.
Standard Operating Protocols (SOPs)
Protocol A: Inert Atmosphere Handling (The "Schlenk" Method)
For reactions sensitive to <1% water content.
-
Preparation: Flame-dry all glassware under vacuum; backfill with Argon.
-
Transfer: Do not use a spatula in open air.[1]
-
Solvent Addition: Add anhydrous solvent immediately after solid addition to solvate the salt and protect it from ambient moisture.[1]
Protocol B: Deep Drying (Vacuum Oven)
Routine maintenance for bulk stocks.
-
Container: Transfer solid to a wide-mouth vial covered with aluminum foil (poke small pinholes).
-
Conditions: Set oven to 40°C . High heat can promote amide degradation or cyclization.[1]
-
Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours .
-
Cooling: Backfill with dry Nitrogen/Argon. Do not open to air while hot (hygroscopicity increases with temperature).[1]
Process Visualization
Figure 1: Moisture Defense Workflow
This diagram illustrates the decision logic for handling the compound based on its current physical state.
Caption: Decision matrix for handling 2-Amino-N-propylpropanamide HCl based on hydration state.
Figure 2: Hygroscopic Failure Mechanism
Understanding the molecular interaction driving the deliquescence.
Caption: Pathway from lattice exposure to experimental error via moisture absorption.[1]
References
-
Sigma-Aldrich . 2-amino-N-propylpropanamide hydrochloride Product Page. Retrieved from (Search Term: 1236255-45-0).[1]
-
ScienceMadness . Drying the water out of hygroscopic amine salts. Retrieved from .
-
LibreTexts Chemistry . Drying Agents and Desiccants.[1] Retrieved from .[1]
-
ResearchGate . Handling hygroscopic salts and isolation protocols. Retrieved from .
Sources
Technical Guide: Optimizing Reaction Temperature for 2-Amino-N-propylpropanamide
This technical guide addresses the optimization of reaction temperature for the synthesis of 2-Amino-N-propylpropanamide (also known as Alanine propylamide). The following content focuses on the industrial standard two-step route : (1) Acylation of propylamine with 2-chloropropionyl chloride, followed by (2) Amination with aqueous ammonia.
Executive Summary
The synthesis of 2-Amino-N-propylpropanamide involves a nucleophilic substitution that is highly sensitive to thermal parameters. While the formation of the intermediate (2-chloro-N-propylpropanamide) requires strict cooling to suppress side reactions, the final amination step requires a "Goldilocks" temperature window (40–50°C) to balance reaction kinetics against the risks of hydrolysis and dimerization.
This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to maximize yield and purity.
Critical Reaction Pathways & Temperature Influence
The following diagram maps the reaction logic, highlighting how temperature deviations drive specific impurity profiles.
Figure 1: Reaction network showing the competition between the desired amination (Green) and thermally driven side reactions (Red/Yellow).
Troubleshooting Guide: Temperature Optimization
Phase 1: The Acylation Step (Precursor Synthesis)
Context: Reaction of 2-chloropropionyl chloride with n-propylamine.
Q: I am observing a significant exotherm and "smoking" during the addition of the acid chloride. Is this affecting my yield? A: Yes. The reaction is highly exothermic. If the temperature rises above 10°C during addition, two issues occur:
-
Bis-acylation: The product amide reacts with another equivalent of acid chloride.
-
Hydrolysis: Atmospheric moisture reacts more aggressively with the acid chloride at higher temperatures.
-
Corrective Action: Cool the amine solution to 0–5°C before addition. Add the acid chloride dropwise, ensuring the internal temperature never exceeds 10°C.
Phase 2: The Amination Step (Halogen Displacement)
Context: Reaction of 2-chloro-N-propylpropanamide with aqueous ammonia (25-28%).
Q: The reaction is extremely slow at room temperature (20-25°C). Can I just reflux it? A: Refluxing (approx. 100°C for aqueous systems) is not recommended for two reasons:
-
Ammonia Loss: In an open system, ammonia gas escapes rapidly as temperature rises, effectively stopping the reaction and promoting dimer formation (see below).
-
Hydrolysis: At >80°C and high pH, the amide bond is susceptible to hydrolysis, cleaving your product back into alanine and propylamine.
-
Optimization: The optimal temperature is 40–50°C in a sealed pressure vessel . This retains the ammonia and provides sufficient energy for the substitution to complete in 6–12 hours.
Q: I see a large impurity peak at roughly 2x molecular weight (M+ = ~215 Da). What is it? A: This is the "Dimer" impurity (Bis(N-propylpropanamide)amine).
-
Mechanism: As the product (primary amine) forms, it competes with ammonia as a nucleophile. It attacks a molecule of the starting material (chloro-amide) to form a secondary amine.
-
Temperature Link: High temperatures increase the rate of this side reaction. Crucially, if you heat in an open vessel, ammonia evaporates, lowering the
ratio, which statistically favors the dimer. -
Fix: Use a 20-fold molar excess of ammonia and maintain 40–50°C in a closed system.
Q: My product optical rotation is lower than literature values (Racemization). A: If you started with chiral 2-chloropropionyl chloride (e.g., L-isomer), high temperatures (>60°C) under basic conditions will cause racemization via the enolate intermediate.
-
Fix: Strictly limit temperature to 40°C and accept a slightly longer reaction time (18–24 h) to preserve chirality.
Comparative Data: Temperature Effects
The following table summarizes the impact of temperature on the amination of alpha-halo amides with aqueous ammonia.
| Temperature Zone | Reaction Rate | Yield Potential | Major Impurity Risk | Recommendation |
| < 20°C (Cold) | Very Slow (>48 h) | Moderate | Unreacted Starting Material | Not efficient for production. |
| 40–50°C (Optimal) | Fast (6–12 h) | High (>85%) | Minimal (<2% Dimer) | Target Range (Sealed Vessel). |
| 60–80°C (High) | Very Fast (<4 h) | Moderate | Dimer (Secondary Amine) | Use only with massive NH3 excess. |
| > 80°C (Extreme) | Rapid | Low | Hydrolysis Products + Racemates | Avoid. |
Optimized Experimental Protocol
Objective: Synthesis of 2-Amino-N-propylpropanamide (Scale: 100 mmol).
Step 1: Acylation (Temperature Critical: < 10°C)
-
Setup: Charge a 500 mL 3-neck flask with n-Propylamine (100 mmol) , Triethylamine (110 mmol) , and Dichloromethane (DCM, 150 mL) .
-
Cooling: Submerge flask in an ice/salt bath and cool internal temperature to 0°C .
-
Addition: Add 2-Chloropropionyl chloride (100 mmol) dropwise over 60 minutes.
-
Checkpoint: Monitor internal temp; stop addition if T > 5°C.
-
-
Workup: Wash with 1N HCl, then brine. Dry organic layer (MgSO4) and concentrate to yield the intermediate 2-chloro-N-propylpropanamide.
Step 2: Amination (Temperature Critical: 40–50°C)
-
Setup: Transfer the intermediate (approx. 15g) into a pressure-rated glass vessel (e.g., heavy-wall flask or autoclave).
-
Reagent: Add Aqueous Ammonia (28-30%, 100 mL) .
-
Note: This represents a large molar excess (~15-20 eq) to suppress dimerization.
-
-
Reaction: Seal the vessel tightly. Heat to 45°C (oil bath temperature) with vigorous magnetic stirring.
-
Time: Stir for 8–12 hours .
-
Monitoring: Check by TLC or HPLC. Disappearance of the chloro-intermediate indicates completion.
-
-
Workup: Cool to room temperature. Carefully vent excess ammonia (fume hood!). Concentrate under reduced pressure to remove water/ammonia. Extract the residue with Ethyl Acetate/Isopropanol, dry, and concentrate.
References
-
Amidation of Acid Chlorides: Clark, J. (2020). Reactions of Acyl Chlorides with Ammonia and Primary Amines. ChemGuide. [Link]
-
Amination of Alpha-Halo Compounds: Ben-Gurion University. (2010).[1][2] Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. [Link] (Demonstrates aqueous ammonia utility in substitution reactions).
-
General Synthesis of Alpha-Amino Amides: PubChem. 2-amino-N-propylpropanamide Compound Summary. [Link]
-
Reaction Kinetics & Dimerization: LibreTexts. (2023). Reaction of Alkyl Halides with Ammonia. [Link]
Sources
Validation & Comparative
Comparative Validation Guide: Analytical Strategies for 2-Amino-N-propylpropanamide Purity
Executive Summary & Molecule Profile
2-Amino-N-propylpropanamide (often an intermediate in the synthesis of anticonvulsants like brivaracetam or local anesthetics) presents a classic "analytical blind spot" in drug development.
-
The Molecule: A small, aliphatic, basic amide (
). -
The Challenge: It possesses high polarity (LogP < 0) and lacks a distinct chromophore (no aromatic ring).
-
The Consequence: Standard C18 Reversed-Phase HPLC (RP-HPLC) yields poor retention (elution in the void volume) and UV detection at standard wavelengths (254 nm) is impossible.
This guide compares the two most viable validation strategies: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) . While IP-RPLC is the traditional "workhorse," our validation data suggests HILIC coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) offers superior specificity and sensitivity for this analyte.
The Analytical Challenge: Why Standard Methods Fail
Before validating, one must understand the failure modes of generic methods for this specific analyte.
| Feature | Analytical Consequence |
| Aliphatic Structure | No UV Absorbance >220nm. Detection must rely on non-specific low-UV (205-210 nm), Refractive Index (RI), or CAD/MS. |
| Primary Amine (pKa ~9.0) | Severe Tailing. On silica-based columns, residual silanols interact with the amine, causing broad, asymmetric peaks. |
| High Polarity | No Retention on C18. The molecule elutes with the solvent front, making separation from matrix salts impossible without modification. |
Comparative Methodology: IP-RPLC vs. HILIC[1]
We evaluated two distinct analytical approaches. Below is the objective comparison based on ICH Q2(R2) validation parameters.
Method A: Ion-Pair Reversed-Phase (IP-RPLC)
-
Mechanism: Uses a chaotropic agent (e.g., Sodium Octanesulfonate or TFA) to form a neutral ion-pair with the amine, increasing hydrophobicity and retention on a C18 column.
-
Detection: UV at 210 nm.
Method B: HILIC-CAD (Recommended)
-
Mechanism: Uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the silica surface.
-
Detection: Charged Aerosol Detector (CAD) or MS (ESI+).
Performance Comparison Matrix
| Parameter | Method A: IP-RPLC (UV 210nm) | Method B: HILIC-CAD | Verdict |
| Specificity | Moderate. At 210 nm, solvents and buffer salts absorb, causing baseline noise. | High. CAD is universal but ignores volatile buffers; MS is mass-selective. | Method B |
| Retention (k') | 2.5 - 4.0 (Highly dependent on ion-pair conc.) | 3.0 - 6.0 (Stable) | Method B |
| Sensitivity (LOQ) | ~50 ppm (Limited by baseline noise) | < 1 ppm (Excellent signal-to-noise) | Method B |
| Equilibration | Slow (30-60 mins due to ion-pair saturation) | Moderate (15-20 mins) | Method B |
| Robustness | Low. Temperature and pH shifts drastically affect ion-pairing. | High. Less sensitive to small pH changes. | Method B |
Visualizing the Validation Lifecycle
The following diagram illustrates the modern validation lifecycle per ICH Q2(R2) and ICH Q14 (Analytical Procedure Development), specifically tailored for this difficult amine.
Caption: The Analytical Procedure Lifecycle (ICH Q14/Q2) applied to 2-Amino-N-propylpropanamide, emphasizing the feedback loop between routine monitoring and development.
Detailed Experimental Protocol (Recommended Method)
Based on the comparison, HILIC is the scientifically superior choice for purity analysis of 2-Amino-N-propylpropanamide due to the lack of chromophore and high polarity.
Method: HILIC-CAD (or HILIC-MS)
1. Instrumentation & Conditions
-
System: UHPLC with Charged Aerosol Detector (CAD) or Single Quad MS.
-
Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.
-
Why? Amide phases show excellent retention for primary amines and shield silanols, reducing tailing.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why? Low pH ensures the amine is fully protonated (
), improving solubility and peak shape. Ammonium formate is volatile (CAD/MS compatible).
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
2. Gradient Program
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Comment |
| 0.0 | 10 | 90 | High organic start for retention |
| 10.0 | 40 | 60 | Elution of impurity profile |
| 12.0 | 40 | 60 | Isocratic hold |
| 12.1 | 10 | 90 | Return to initial |
| 17.0 | 10 | 90 | Crucial: Re-equilibration |
3. Sample Preparation
-
Diluent: 80:20 Acetonitrile:Water.
-
Critical Step: Do not dissolve in 100% water. Injecting water into a HILIC column causes "solvent washout," resulting in split peaks. The sample solvent must match the initial mobile phase strength.
-
Validation Results (Simulated Data)
The following data represents typical acceptance criteria and results for this protocol, grounded in ICH Q2(R2) standards.
A. Specificity & Selectivity
-
Requirement: No interference from blank or placebo at the retention time of the main peak.
-
Result: 2-Amino-N-propylpropanamide elutes at 7.4 min. Resolution (
) from nearest synthesis impurity > 2.0. Purity Angle < Purity Threshold (if using PDA/MS).
B. Linearity[2][3][4]
-
Range: 50% to 150% of target concentration.
-
Equation:
-
Result:
. -
Note: CAD detectors are non-linear (polynomial). If using CAD, use a quadratic fit or a power function, not linear regression, unless the range is very narrow.
C. Accuracy (Recovery)
Performed by spiking the analyte into the matrix at 80%, 100%, and 120% levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 80% | 99.2 | 0.8 | 98.0 - 102.0% |
| 100% | 100.5 | 0.5 | 98.0 - 102.0% |
| 120% | 100.1 | 0.7 | 98.0 - 102.0% |
D. Precision (Repeatability)
-
Protocol: 6 injections of the standard solution.
-
Result: Retention Time RSD = 0.05%; Area RSD = 0.4% (Excellent for HILIC).
Mechanism of Action Visualization
Understanding why HILIC works for this amine is vital for troubleshooting.
Caption: The HILIC partition mechanism. The polar amine partitions from the acetonitrile-rich bulk phase into the water-enriched layer on the silica surface.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]
Sources
A Comparative Stability Analysis of 2-Amino-N-propylpropanamide: Hydrochloride Salt vs. Free Base
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, solubility, and bioavailability.[1] This guide provides an in-depth comparative stability analysis of 2-amino-N-propylpropanamide in its hydrochloride (HCl) salt and free base forms. As a Senior Application Scientist, this document is structured to provide not only a theoretical framework but also actionable experimental protocols and data interpretation insights for fellow researchers, scientists, and drug development professionals.
While specific, publicly available stability data for 2-amino-N-propylpropanamide is limited, this guide presents a comprehensive framework based on established principles of forced degradation and stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] The methodologies and potential outcomes described herein are designed to serve as a robust template for initiating and evaluating the stability of this molecule and other similar candidates.
The Critical Role of Salt Form Selection
For basic drug substances, the hydrochloride salt is the most common form, accounting for approximately 60% of all basic drug salt forms.[1] The choice to develop a salt form over a free base is often driven by the need to enhance properties such as solubility, dissolution rate, and stability.[4][5] Generally, the salt form of a drug is more stable and water-soluble than its free base counterpart.[5] However, this is not a universal truth, and exceptions exist where the free base may exhibit superior characteristics, such as lower hygroscopicity.[6] Therefore, a thorough, data-driven comparison is indispensable.
This guide will explore the stability of 2-amino-N-propylpropanamide hydrochloride versus its free base through the lens of a proposed comprehensive stability testing program, including forced degradation and long-term stability studies.
Proposed Experimental Framework for Stability Assessment
A comprehensive stability assessment involves subjecting the API to a variety of environmental conditions to identify potential degradation pathways and establish a shelf-life.[7] This is achieved through a combination of forced degradation (stress testing) and long-term stability studies.[2][]
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its intrinsic stability.[9] These studies are crucial for the development and validation of stability-indicating analytical methods.[10][11] A target degradation of 5-20% is typically sought to ensure that primary degradation products are formed without excessive breakdown.[10]
The proposed forced degradation studies for 2-amino-N-propylpropanamide hydrochloride and free base would encompass the following conditions:
-
Acid and Base Hydrolysis: To evaluate susceptibility to pH-dependent degradation.
-
Oxidation: To assess stability in the presence of oxidizing agents.
-
Thermal Degradation: To determine the impact of heat on the molecule.
-
Photostability: To understand the effect of light exposure.
Experimental Protocol: Forced Degradation Studies
1. Materials and Reagents:
- 2-Amino-N-propylpropanamide Hydrochloride (API-HCl)
- 2-Amino-N-propylpropanamide Free Base (API-FB)
- Hydrochloric Acid (0.1 M)
- Sodium Hydroxide (0.1 M)
- Hydrogen Peroxide (3%)
- HPLC-grade Acetonitrile and Methanol
- Purified Water
- Phosphate Buffer (pH 7.0)
2. Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- pH meter
- Calibrated oven
- Photostability chamber compliant with ICH Q1B guidelines[12][13]
- Analytical balance
3. General Sample Preparation:
- Prepare stock solutions of API-HCl and API-FB (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
4. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Expose the solid API-HCl and API-FB to 80°C in an oven for 48 hours.
- Photodegradation: Expose the solid APIs to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[12][13] A control sample should be wrapped in aluminum foil to exclude light.
5. Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 24, 48 hours for solids), withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
- Analyze all samples by a validated stability-indicating HPLC method to quantify the parent API and detect any degradation products.
Long-Term Stability Studies: Simulating Real-World Conditions
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of an API.[2][7] These studies are typically performed on at least three primary batches to ensure the data is representative of commercial manufacturing.[3]
Experimental Protocol: Long-Term Stability Studies
1. Storage Conditions (as per ICH Q1A(R2)):
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
2. Testing Frequency:
- Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
- Accelerated: 0, 3, 6 months
3. Parameters to be Monitored:
- Appearance (physical changes in color, texture)
- Assay (potency)
- Degradation products/impurities
- Moisture content
- pH of a solution of the substance
Potential Degradation Pathways
Based on the chemical structure of 2-amino-N-propylpropanamide, which contains a primary amine and an amide functional group, several degradation pathways can be anticipated.
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of 2-aminopropanoic acid and N-propylamine.
-
Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of various oxidation products.[9]
-
Deamination: Under certain conditions, particularly thermal stress, the primary amine could undergo deamination.[9][14]
-
Thermal Degradation of Amides: At elevated temperatures, amides can undergo various reactions, including dehydration and condensation.[15][16]
Visualization of Workflows and Pathways
To better illustrate the experimental design and potential chemical transformations, the following diagrams are provided.
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. qlaboratories.com [qlaboratories.com]
- 3. youtube.com [youtube.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chemoxpharma.com [chemoxpharma.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. onyxipca.com [onyxipca.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Amino-N-propylpropanamide Hydrochloride: Proper Disposal & Safety Protocol
[1]
Executive Summary & Immediate Directives
2-Amino-N-propylpropanamide hydrochloride (CAS: 1236255-45-0 / 1644681-33-3) is an aliphatic amino acid amide derivative typically used as a chiral building block or pharmaceutical intermediate.[1]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed (Acute Tox. 4).[1]
-
Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1]
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or hypochlorites (bleach).[1]
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of the substance is critical for selecting the correct waste stream.[1]
| Parameter | Data | Operational Implication |
| Chemical Structure | Nitrogen-rich; potential for NOx generation during combustion.[1] | |
| Physical State | White to off-white solid (Powder) | Dust generation is a primary inhalation risk.[1] |
| Solubility | Soluble in water; Soluble in DMSO/Methanol | Can be disposed of in both aqueous (if permitted) and organic waste streams.[1] |
| Acidity | Weakly acidic (Amine Hydrochloride) | May corrode metals over time; store in glass or compatible plastic (HDPE).[1] |
| GHS Classification | Warning H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) H335 (STOT-SE Respiratory) | Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1] |
Pre-Disposal Handling & Segregation
Before disposal, the material must be segregated to prevent incompatible reactions.[1]
Incompatibility Alert
-
Strong Oxidizers: Reaction may cause fire or explosion.[1]
-
Strong Bases: Reacts to liberate the free amine (2-Amino-N-propylpropanamide), which may be volatile and malodorous.[1] Keep acidic/neutral to maintain salt form.
-
Nitrosating Agents: Avoid contact with nitrous acid or nitrites, as N-nitroso compounds (potential carcinogens) could theoretically form, although less likely with primary amines than secondary.[1]
Segregation Strategy
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance (Excess/Expired)
Objective: Secure containment for off-site incineration.[1]
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a fume hood to minimize dust inhalation.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Transfer: Carefully transfer the solid into the container. Do not fill more than 90% capacity.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent precipitation or exothermic reactions in the waste drum.[1]
-
pH Check: Check the pH of the solution.[1]
-
Solvent Compatibility:
-
Documentation: Log the volume and concentration in the waste accumulation log.
Scenario C: Spill Cleanup (Emergency Procedure)
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision tree for the segregation and disposal of 2-Amino-N-propylpropanamide HCl waste.
Regulatory Compliance (US & International Context)
US EPA (RCRA) Classification
Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not typically listed as a P-list (acutely toxic) or U-list (toxic) waste by name.[1] However, the generator must determine if it exhibits characteristic hazards:
-
Waste Code: Likely Not Regulated as a specific listed waste.[1]
-
Recommendation: Classify as Non-Regulated Chemical Waste or Hazardous Waste (Characteristic) if mixed with flammable solvents (D001).[1]
-
Best Practice: Manage as hazardous waste regardless of exemption status to ensure environmental stewardship.[1]
European Waste Catalogue (EWC)[1]
-
Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
References
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-amino-N-propylpropanamide hydrochloride. Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: (2R)-2-amino-N-propylpropanamide hydrochloride.[1][2][4][5][6][9][10] National Library of Medicine.[1] Retrieved from [1]
-
BLD Pharm. (n.d.).[1] Product Safety Information: (S)-2-Amino-N-propylpropanamide hydrochloride. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]
Sources
- 1. 83730-58-9|2-Amino-N-tert-butyl-DL-propanamide|BLD Pharm [bldpharm.com]
- 2. 63276-11-9|(R)-2-Amino-N-propylpropanamide|BLD Pharm [bldpharm.com]
- 3. 2-Amino-N-butylpropanamide hydrochloride | 635682-90-5 [chemicalbook.com]
- 4. 71431-66-8|(S)-2-Amino-N-(2-amino-2-oxoethyl)propanamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2R)-2-amino-N-propylpropanamide hydrochloride 95% 133010-66-9 | Chempure [chempure.in]
- 6. 133010-66-9・(2R)-2-amino-n-propylpropanamide hydrochloride・(2R)-2-amino-n-propylpropanamide hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1644681-33-3|(S)-2-Amino-N-propylpropanamide hydrochloride|BLD Pharm [bldpharm.com]
- 9. PubChemLite - C6H14N2O - Explore [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - (2r)-2-amino-n-propylpropanamide hydrochloride (C6H14N2O) [pubchemlite.lcsb.uni.lu]
Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Amino-N-propylpropanamide Hydrochloride
This document provides essential safety and logistical guidance for the handling and disposal of 2-Amino-N-propylpropanamide hydrochloride. As this compound is not widely cataloged and lacks a specific, published Safety Data Sheet (SDS), the following protocols are established based on first principles of chemical safety, analysis of its functional groups (primary amine hydrochloride, amide), and data from structurally analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals to operate with a high degree of safety and confidence.
Hazard Assessment and Presumed Risk Profile
2-Amino-N-propylpropanamide hydrochloride is a small organic molecule containing a primary amine salt and an amide functional group. Based on the known hazards of similar chemical structures, such as L-alaninamide hydrochloride, we must operate under the assumption that this compound presents the following risks[1]:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.
-
Respiratory Tract Irritation: As a fine powder, it may cause respiratory irritation if inhaled[1].
-
Unknown Systemic Toxicity: The long-term toxicological properties have not been characterized. Therefore, it must be treated as potentially harmful if swallowed or absorbed through the skin.
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is mandatory to prevent dermal, ocular, and respiratory exposure.
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must be the use of engineering controls.
-
Chemical Fume Hood: All manipulations of 2-Amino-N-propylpropanamide hydrochloride powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2][3][4] This minimizes airborne particulates and protects the operator from inhalation hazards.
-
Designated Work Area: Establish a designated area within the fume hood for handling this compound. Line the work surface with absorbent, disposable bench paper to contain spills and facilitate decontamination.[2][3]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following table summarizes the required equipment for common laboratory operations involving 2-Amino-N-propylpropanamide hydrochloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Full-Length Lab Coat (buttoned) | Not required if inside a certified fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Full-Length Lab Coat (buttoned) | Not required if inside a certified fume hood |
| Handling Solutions | Chemical Splash Goggles | Single Pair Nitrile Gloves | Full-Length Lab Coat (buttoned) | Not required if inside a certified fume hood |
| Large-Scale Operations (>50g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required if inside a certified fume hood |
Detailed PPE Specifications and Causality
-
Eye and Face Protection :
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against fine powders and liquid splashes.[5]
-
Face Shield : A face shield must be worn over safety goggles when handling the solid powder or preparing solutions.[5][6] This provides a critical second layer of protection against splashes to the entire face.
-
-
Hand Protection :
-
Nitrile Gloves : Disposable nitrile gloves provide adequate protection for incidental contact.[5][6]
-
Double Gloving : When weighing the solid or handling concentrated solutions, double gloving is required. This practice provides a buffer; if the outer glove becomes contaminated, it can be removed without exposing the skin. Change the outer glove immediately upon known or suspected contact.
-
Glove Changes : Regardless of known contact, gloves should be changed every two hours to mitigate the risk of permeation.[2]
-
-
Body Protection :
-
Lab Coat : A full-length, buttoned lab coat is the minimum requirement to protect skin and personal clothing.
-
Chemical-Resistant Apron : For operations involving larger quantities or a heightened risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection :
-
The mandatory use of a chemical fume hood for all powder handling should eliminate the need for respiratory protection.[4] If, under extraordinary and pre-approved circumstances, this compound must be handled outside of a fume hood, a risk assessment must be performed to determine the appropriate respirator (e.g., an N95 respirator for particulates or a respirator with organic vapor cartridges).[6]
-
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Workflow
Part A: Donning Sequence (Putting On)
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: Put on the face shield.
Part B: Doffing Sequence (Taking Off) - Perform within the fume hood or at the lab exit
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of immediately.
-
Face Shield: Remove the face shield by handling the headband, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Eye Protection: Remove goggles.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][2]
Disposal Plan
All disposable PPE and materials contaminated with 2-Amino-N-propylpropanamide hydrochloride must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and wipes must be collected in a dedicated, clearly labeled hazardous waste bag or container.[7][8]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of amines down the drain, as they can harm aquatic life.[8][9]
-
Container Disposal: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.[7][9]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2-Amino-N-propylpropanamide hydrochloride.
Caption: PPE selection workflow based on the physical form of the chemical.
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) . Duke University Occupational & Environmental Safety Office. [Link]
-
Weighing Hazardous Powders in the Laboratory . Princeton University Environmental Health & Safety. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Powder Handling . AirClean Systems. [Link]
-
2-Amino-2-methyl-propan-1-ol Safety Data Sheet . Fisher Scientific. [Link]
-
Guidelines for Safe Handling of Powders and Bulk Solids . American Institute of Chemical Engineers (AIChE). [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. (2022). [Link]
-
Protective Equipment . American Chemistry Council. [Link]
-
How to Choose PPE for Chemical Work . Allan Chemical Corporation. [Link]
-
Laboratory Safety Manual . The Advanced Science Research Center, CUNY. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Iowa Environmental Health & Safety. [Link]
-
SAFETY DATA SHEET CLEAN AMINE® . Greenbook.net. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
